5-Aminomethyl-1-ethyl-3-methylpyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVANJUTCKFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629675 | |
| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006483-01-7 | |
| Record name | 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminomethyl-1-ethyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 5-Aminomethyl-1-ethyl-3-methylpyrazole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a detailed, albeit illustrative, exploration of a potential synthetic pathway and expected analytical data for this compound. Due to the limited availability of published experimental data for this specific molecule, the following protocols and characterization data are based on established synthetic methodologies for analogous pyrazole structures and representative spectral data from closely related compounds.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, featuring an aminomethyl group at the C5 position, an ethyl group at the N1 position, and a methyl group at the C3 position, suggests its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The primary amino group offers a key site for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
Proposed Synthesis
A plausible and efficient synthetic route to this compound is proposed, commencing with the readily available starting material, 3-methylpyrazole. The synthesis involves a three-step sequence: N-ethylation, Vilsmeier-Haack formylation, and subsequent reductive amination.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
-
Materials: 3-Methylpyrazole, Iodoethane (EtI), Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure: To a solution of 3-methylpyrazole (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Iodoethane (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 1-ethyl-3-methyl-1H-pyrazole as a colorless oil.
Step 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
-
Materials: 1-Ethyl-3-methyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, phosphorus oxychloride (3.0 eq) is added dropwise to ice-cold N,N-dimethylformamide (5.0 eq) with stirring. The resulting Vilsmeier reagent is stirred at 0°C for 30 minutes. A solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in DMF is then added dropwise, and the reaction mixture is heated to 80-90°C for 4-6 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is purified by column chromatography.
Step 3: Synthesis of this compound
-
Materials: 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure: To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol, ammonium acetate (10.0 eq) is added, and the mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The solvent is evaporated, and the residue is taken up in water and basified with a 1M NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the target compound, this compound. Further purification can be achieved by column chromatography if necessary.
Characterization Data (Illustrative)
The following tables summarize the expected analytical data for this compound based on the characterization of structurally similar compounds.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in methanol, chloroform, dichloromethane |
| CAS Number | 1006483-01-7 |
Spectroscopic Data
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.05 | s | 1H | H-4 (pyrazole ring) |
| ~4.05 | q | 2H | N-CH₂ (ethyl) |
| ~3.80 | s | 2H | CH₂-NH₂ |
| ~2.25 | s | 3H | C-CH₃ (pyrazole) |
| ~1.60 | br s | 2H | NH₂ |
| ~1.40 | t | 3H | CH₃ (ethyl) |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-3 (pyrazole ring) |
| ~140.0 | C-5 (pyrazole ring) |
| ~105.0 | C-4 (pyrazole ring) |
| ~45.0 | N-CH₂ (ethyl) |
| ~40.0 | CH₂-NH₂ |
| ~15.0 | CH₃ (ethyl) |
| ~11.0 | C-CH₃ (pyrazole) |
Table 3: Representative FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | broad, m | N-H stretch (amine) |
| 2970 - 2850 | m | C-H stretch (aliphatic) |
| ~1600 | m | N-H bend (amine) |
| ~1550 | s | C=N stretch (pyrazole ring) |
| ~1460 | m | C-H bend (aliphatic) |
Table 4: Representative Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 139 | 100 | [M]⁺ (Molecular Ion) |
| 124 | 80 | [M - CH₃]⁺ |
| 110 | 60 | [M - C₂H₅]⁺ |
| 96 | 40 | [M - CH₂NH₂]⁺ |
Signaling Pathways and Logical Relationships
While the specific biological targets and signaling pathways of this compound are yet to be elucidated, its structural motifs are present in compounds known to interact with various biological targets. The following diagram illustrates a general logical relationship in a drug discovery context where this compound could be utilized.
Caption: Role of the pyrazole scaffold in a typical drug discovery pipeline.
Conclusion
This technical guide outlines a feasible synthetic approach and provides expected characterization parameters for this compound. The presented information serves as a valuable resource for researchers interested in the synthesis and exploration of this and related pyrazole derivatives for potential applications in drug discovery and development. The experimental protocols, while based on established chemical principles, should be optimized and validated in a laboratory setting. Further investigation into the biological activity of this compound is warranted to uncover its therapeutic potential.
An In-depth Technical Guide to the Physicochemical Properties of 5-Aminomethyl-1-ethyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a substituted pyrazole derivative. Due to the limited availability of experimental data in public literature, this guide combines reported values with in silico predictions to offer a profile for this compound. Detailed theoretical experimental protocols for the determination of key properties such as the acid dissociation constant (pKa) and the partition coefficient (logP) are presented. Furthermore, this guide includes visualizations of these experimental workflows and the interplay of physicochemical properties in the context of drug discovery, created using the DOT language. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The specific compound, this compound (CAS No: 1006483-01-7), is a member of this family, featuring an aminomethyl group, an ethyl group, and a methyl group substituted on the pyrazole ring. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, and for its potential development as a therapeutic agent.
This guide summarizes the available and predicted physicochemical data for this compound and provides detailed methodologies for their experimental determination.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1006483-01-7 | |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | |
| Appearance | Liquid | |
| Purity | ≥95% |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Boiling Point | Not available | - |
| Melting Point | Not applicable (Liquid at room temp.) | - |
| Water Solubility | Not available | - |
| pKa (most basic) | 9.2 (Predicted) | In silico calculation |
| logP | 0.8 (Predicted) | In silico calculation |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe the methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the aminomethyl group can be determined by potentiometric titration.
Materials:
-
This compound
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Deionized water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized water in a beaker.
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Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
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Begin stirring the solution gently.
-
Titrate the solution with standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) of the titrant.
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Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot the pH values against the volume of HCl added to generate a titration curve.
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The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the buffer region on the titration curve.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
Materials:
-
This compound
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnels
-
Vortex mixer
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Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of this compound of a known concentration in either water or n-octanol.
-
Add equal volumes of the n-octanol and water phases to a separatory funnel.
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Add a small, accurately measured volume of the stock solution to the separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully separate the aqueous and n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Visualizations
The following diagrams illustrate the experimental workflows and the relationships between physicochemical properties.
An In-depth Technical Guide to the Spectroscopic Data of 5-Aminomethyl-1-ethyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel chemical entity, 5-Aminomethyl-1-ethyl-3-methylpyrazole. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on computational models, alongside generalized experimental protocols for its acquisition. This guide is intended to support researchers in the identification, characterization, and further development of this and structurally related compounds.
Chemical Structure and Properties
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IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
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CAS Number: 1006483-01-7
-
Molecular Formula: C₇H₁₃N₃
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Molecular Weight: 139.20 g/mol [1]
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Physical Form: Liquid (predicted)[1]
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Purity: ≥95% (as commercially available)[1]
Predicted Spectroscopic Data
The following data has been predicted using computational chemistry software and is provided as a reference for the characterization of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.85 | s | 1H | Pyrazole C4-H |
| ~4.05 | q | 2H | N-CH₂-CH₃ |
| ~3.80 | s | 2H | CH₂-NH₂ |
| ~2.20 | s | 3H | Pyrazole C3-CH₃ |
| ~1.60 | br s | 2H | NH₂ |
| ~1.40 | t | 3H | N-CH₂-CH₃ |
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Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~151.0 | Pyrazole C3 |
| ~140.5 | Pyrazole C5 |
| ~104.0 | Pyrazole C4 |
| ~45.0 | N-CH₂-CH₃ |
| ~38.0 | CH₂-NH₂ |
| ~15.0 | N-CH₂-CH₃ |
| ~11.5 | Pyrazole C3-CH₃ |
2.2. Infrared (IR) Spectroscopy
-
Predicted IR Absorption Bands (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium | N-H stretch (amine) |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (amine) |
| ~1550 | Medium | C=N, C=C stretch (pyrazole) |
| 1460 - 1370 | Medium | C-H bend (aliphatic) |
| 1250 - 1020 | Strong | C-N stretch |
2.3. Mass Spectrometry (MS)
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Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 139 | High | [M]⁺ (Molecular Ion) |
| 124 | Medium | [M - CH₃]⁺ |
| 110 | High | [M - C₂H₅]⁺ or [M - NH₂CH₂]⁺ (Base Peak likely) |
| 96 | Medium | [M - C₂H₅ - CH₂]⁺ |
| 82 | Medium | [C₄H₄N₂CH₂]⁺ |
| 67 | Medium | [C₄H₅N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid amine compound such as this compound.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
3.2. FT-IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Background Spectrum: Obtain a background spectrum of the clean, empty sample holder.
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. The sample solution is introduced into the mass spectrometer's ion source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion [M+H]⁺ would be expected at m/z 140. For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to aid in structure elucidation.
Synthetic Workflow and Structural Diagrams
4.1. General Synthetic and Characterization Workflow
The synthesis of a novel compound like this compound, followed by its characterization, involves a systematic workflow. A plausible synthetic route could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target molecule.
4.2. Pyrazole Core Structure and Numbering
The pyrazole ring is the core heterocyclic motif of this compound. Understanding its structure and standard numbering is essential for interpreting spectroscopic data.
Caption: The fundamental structure and IUPAC numbering of the pyrazole ring.
References
potential biological activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole
An In-Depth Technical Guide on the Potential Biological Activities of 5-Aminomethyl-1-ethyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the . As of the latest literature review, no specific biological or pharmacological studies have been published for this exact compound. The information presented herein is extrapolated from extensive research on structurally related pyrazole and 5-aminopyrazole derivatives and is intended to guide future research and development efforts.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a key structural feature in numerous FDA-approved drugs, demonstrating its versatility and importance in therapeutic applications.[1][2][3][4] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, highlighting the broad therapeutic potential of this chemical class.[1][4]
The structure of this compound, featuring an aminomethyl group, suggests a potential for diverse biological interactions. While direct experimental data is absent, the extensive body of research on analogous compounds allows for informed hypotheses regarding its potential pharmacological profile, primarily in the areas of anti-inflammatory, anticancer, and antimicrobial activities.[5][6][7] This guide synthesizes the available knowledge on related pyrazole derivatives to build a framework for the potential bioactivities of this compound.
Potential Biological Activities and Mechanisms of Action
Based on its structural similarity to other bioactive pyrazoles, this compound is hypothesized to exhibit several key biological activities.
Anti-inflammatory Activity
The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.[8][9] The most notable example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][10]
-
Potential Mechanism: COX Inhibition: The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait that reduces gastrointestinal side effects associated with traditional NSAIDs.[5][8] The structural features of this compound could potentially allow it to bind to the active site of COX-2.
-
Other Mechanisms: Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and the inhibition of the NF-κB signaling pathway and lipoxygenase (LOX).[5]
Anticancer Activity
The pyrazole nucleus is a privileged scaffold in the design of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[6][11][12][13]
-
Potential Mechanism: Kinase Inhibition: A primary strategy in modern oncology is the inhibition of protein kinases that are overactive in cancer cells. Pyrazole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6][14][15] These enzymes are crucial for cell cycle progression and signaling pathways that drive tumor growth.
-
Other Mechanisms: Other reported anticancer mechanisms for pyrazole-containing compounds include the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells, and direct interaction with DNA, leading to apoptosis.[16]
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against various strains of bacteria and fungi.[7][10][17][18]
-
Potential Mechanism: Enzyme Inhibition: The antibacterial action of some pyrazoles is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] This enzyme is vital for DNA replication in bacteria, and its inhibition leads to bacterial cell death. The unique structure of pyrazole derivatives allows them to be tailored to fit the active sites of such microbial-specific targets.
-
Other Mechanisms: Other potential mechanisms include the disruption of the microbial cell membrane or the inhibition of other metabolic pathways essential for pathogen survival.
Data Presentation: Biological Activities of Representative Pyrazole Analogs
The following tables summarize quantitative data for structurally related pyrazole derivatives to illustrate the potential potency of this chemical class.
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Class | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | Ki | 0.04 µM | [5] |
| Thiazolidinone-Pyrazole Hybrids | COX-2 | % Inhibition | High | [16] |
| Pyrazole Benzonitriles | Carrageenan-induced edema | % Inhibition | >50% | [9] |
| 1,3-Diaryl Pyrazoles | Carrageenan-induced edema | % Inhibition | 93.59% |[17] |
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indole-Pyrazole Hybrid | CDK2 | IC50 | 0.074 µM | [6] |
| Pyrazole-Naphthalene Hybrid | MCF-7 (Breast) | IC50 | 2.78 µM | [16] |
| Pyrazolo[3,4-b]pyridine Analog | HepG2 (Liver) | IC50 | 3.11 µM | [6] |
| Pyrazole-Thiourea Hybrid | EGFR | IC50 | 0.07 µM | [14] |
| Pyrazole-Thiourea Hybrid | MCF-7 (Breast) | IC50 | 0.08 µM |[14] |
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole-Hydrazone Hybrid | E. coli | MIC | 0.25 µg/mL | [10][18] |
| Pyrazole-Hydrazone Hybrid | S. epidermidis | MIC | 0.25 µg/mL | [10][18] |
| Pyrazole-Hydrazone Hybrid | A. niger | MIC | 1 µg/mL | [10][18] |
| 1,3-Diphenyl Pyrazoles | S. aureus (MRSA) | MIC | 1-32 µg/mL | [19] |
| 1,3-Diphenyl Pyrazoles | E. coli | MIC | 1 µg/mL |[19] |
Experimental Protocols
To experimentally validate the hypothesized biological activities of this compound, the following standard protocols are recommended.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., hydrochloric acid).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a vehicle control. The IC50 value (the concentration of compound required to inhibit 50% of enzyme activity) is determined by plotting a dose-response curve.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere (typically 24 hours), they are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth, and the inoculum is standardized to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Further Analysis: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar.
Conclusion and Future Directions
While specific biological data for this compound is not yet available, its core pyrazole structure, shared with numerous pharmacologically active compounds, strongly suggests its potential as a bioactive molecule. The evidence from analogous compounds points towards promising avenues of investigation in anti-inflammatory, anticancer, and antimicrobial research.
This technical guide provides a foundational hypothesis for the biological potential of this compound. The immediate and necessary next step is the experimental validation of these postulations. The synthesis of the compound followed by systematic screening using the protocols outlined in this document will be crucial to defining its true pharmacological profile. Further structure-activity relationship (SAR) studies, exploring modifications to the substituents on the pyrazole ring, could lead to the optimization of potency and selectivity for specific biological targets, potentially yielding novel therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. srrjournals.com [srrjournals.com]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 5-Aminomethyl-1-ethyl-3-methylpyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide outlines a comprehensive framework for the in vitro screening of 5-Aminomethyl-1-ethyl-3-methylpyrazole derivatives. As of the latest literature review, specific experimental data for this particular class of compounds is not publicly available. Therefore, this document serves as a detailed methodological guide, providing established protocols and illustrative data representations relevant to the broader class of pyrazole compounds. The quantitative data and specific pathway interactions presented herein are hypothetical examples to guide researchers in their experimental design and data presentation.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties. The this compound core represents a novel scaffold with potential for interaction with various biological targets. This guide provides a systematic approach to the initial in vitro screening of derivatives based on this core, focusing on the evaluation of their cytotoxic effects and potential mechanisms of action through kinase inhibition.
In Vitro Cytotoxicity Screening
A primary step in the evaluation of novel chemical entities for anticancer potential is the assessment of their cytotoxicity against a panel of human cancer cell lines. This provides insights into the potency and selectivity of the compounds.
Illustrative Cytotoxicity Data
The following table presents a hypothetical summary of the cytotoxic activity of a series of this compound derivatives against various cancer cell lines. Data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound ID | R-Group Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| PYR-001 | -H | 15.2 | 22.5 | 18.9 |
| PYR-002 | -C6H5 | 5.8 | 8.1 | 6.5 |
| PYR-003 | -4-Cl-C6H4 | 2.1 | 3.5 | 2.8 |
| PYR-004 | -4-OCH3-C6H4 | 7.3 | 10.2 | 8.1 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Kinase Inhibition Assays
Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such important targets.
Illustrative Kinase Inhibition Data
The following table provides a hypothetical summary of the inhibitory activity of promising pyrazole derivatives against EGFR and VEGFR-2 kinases.
| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| PYR-003 | 85 | 150 |
| PYR-007 | 45 | 98 |
| PYR-011 | 120 | 210 |
| Erlotinib | (Reference) | 2 |
| Sorafenib | (Reference) | 90 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for in vitro screening and a simplified representation of the EGFR and VEGFR-2 signaling pathways, which are common targets for pyrazole derivatives.
Experimental Protocol: EGFR/VEGFR-2 Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibition of kinase activity using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in kinase assay buffer. Prepare a solution of the kinase and its specific substrate in the same buffer. Prepare an ATP solution at a concentration close to its Km for the respective kinase.
-
Kinase Reaction: In a 384-well plate, add the test compounds, followed by the enzyme/substrate mixture. Allow a brief pre-incubation (e.g., 10 minutes at room temperature).
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro screening of novel this compound derivatives. The outlined protocols for cytotoxicity and kinase inhibition assays are robust and widely accepted methodologies in drug discovery. Upon successful identification of lead compounds with significant cytotoxic activity, further investigations should be pursued. These include:
-
Selectivity Profiling: Screening against a broader panel of cancer cell lines and normal, non-cancerous cell lines to determine the therapeutic window.
-
Mechanism of Action Studies: Investigating the effects on cell cycle progression, apoptosis induction, and the modulation of downstream signaling proteins.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of promising candidates in animal models.
The systematic application of these screening paradigms will be crucial in elucidating the therapeutic potential of this novel class of pyrazole derivatives.
Investigating the Mechanism of Action of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide addresses the current scientific understanding of the mechanism of action for the compound 5-Aminomethyl-1-ethyl-3-methylpyrazole. The information presented herein is based on publicly available scientific literature and chemical databases. It is intended to provide a foundational understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry. Various pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure:
-
IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
-
CAS Number: 1006483-01-7
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
Current State of Research on Mechanism of Action
As of late 2025, dedicated studies elucidating the specific mechanism of action of this compound are not available in the public scientific literature. While the broader class of pyrazole-containing molecules has been extensively studied, the unique substitutions on this particular compound—an aminomethyl group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position—define its specific chemical properties and likely its biological activity.
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. These modifications influence the molecule's stereochemistry, lipophilicity, and ability to interact with biological targets. Without specific experimental data for this compound, any proposed mechanism of action would be purely speculative and based on the activities of structurally related compounds.
General Biological Activities of Substituted Pyrazoles
To provide context, this section summarizes the known mechanisms of some other pyrazole derivatives. It is crucial to note that these are not the confirmed mechanisms for this compound but represent potential areas for future investigation.
-
Enzyme Inhibition: Many pyrazole-containing drugs act as enzyme inhibitors. For example, some are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.
-
Receptor Binding: Certain pyrazole derivatives can act as ligands for various receptors, either as agonists or antagonists, thereby modulating signaling pathways.
-
Ion Channel Modulation: Some small molecules containing heterocyclic rings have been shown to interact with and modulate the function of ion channels.
Hypothetical Experimental Workflow for Elucidation of Mechanism
To determine the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for researchers.
Caption: A hypothetical workflow for investigating the mechanism of action.
Conclusion and Future Directions
Currently, there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the pyrazole scaffold is of great interest in medicinal chemistry, this specific derivative remains uncharacterized in terms of its biological function.
Future research efforts should focus on systematic screening and target identification studies to uncover its potential therapeutic applications and molecular targets. The publication of such data will be essential for the drug development community to build upon and potentially translate this compound into a therapeutic agent. Researchers interested in this molecule are encouraged to perform the foundational studies outlined in the hypothetical workflow to contribute to the collective understanding of its pharmacology.
In-depth Technical Guide: Preliminary Toxicology of 5-Aminomethyl-1-ethyl-3-methylpyrazole
Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for preliminary toxicology studies on 5-Aminomethyl-1-ethyl-3-methylpyrazole, it has been determined that there is a significant lack of publicly available data on the toxicological profile of this specific compound. The search did not yield any dedicated studies detailing acute, sub-chronic, or chronic toxicity, nor were specific quantitative data points such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) values found.
The available information is primarily limited to product listings from chemical suppliers and safety data sheets (SDS) for structurally related, but distinct, compounds. For instance, the SDS for "Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" indicates that the toxicological properties of that particular analog have not been fully investigated.[1] This suggests that the broader class of substituted pyrazoles may be relatively understudied in terms of their toxicological effects.
Due to the absence of experimental data, it is not possible to provide a summary of quantitative toxicological data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested.
Recommendations for Moving Forward
For researchers and drug development professionals interested in the toxicological profile of this compound, the following steps are recommended:
-
In Silico Toxicology Prediction: Utilize computational toxicology modeling (e.g., QSAR models) to predict potential toxicities based on the chemical structure. This can provide preliminary insights into potential hazards and guide initial experimental design.
-
De Novo Toxicological Studies: The most direct approach would be to conduct preliminary in vitro and in vivo toxicology studies. A standard battery of tests could include:
-
Acute Toxicity: To determine the LD50 and identify potential target organs.
-
Genotoxicity: To assess the potential for DNA damage (e.g., Ames test, micronucleus assay).
-
Cardiotoxicity: To evaluate effects on cardiac ion channels (e.g., hERG assay).
-
Hepatotoxicity: To assess the potential for liver injury using in vitro models (e.g., primary hepatocytes).
-
Hypothetical Experimental Workflow
Should a research program for the toxicological assessment of this compound be initiated, a general workflow could be conceptualized.
Caption: Hypothetical workflow for preliminary toxicology assessment.
This document will be updated as new toxicological data for this compound becomes publicly available.
References
Probing the Therapeutic Potential of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a substituted aminopyrazole derivative. While specific research on this molecule is limited, this document explores its potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader aminopyrazole class of compounds. This guide summarizes the known synthetic strategies, potential pharmacological applications, and relevant experimental protocols to facilitate further research and drug development efforts. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities.[1][2] The pyrazole scaffold is a five-membered ring with two adjacent nitrogen atoms and is a common feature in many approved drugs.[3][4][5] The presence of an aminomethyl group at the 5-position, along with ethyl and methyl substitutions, suggests that this compound may exhibit unique biological activities. Aminopyrazoles, in particular, are versatile building blocks in medicinal chemistry and have been investigated for various therapeutic applications.[3][6]
Chemical Structure:
-
IUPAC Name: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
-
CAS Number: 1006483-01-7
-
Molecular Formula: C7H13N3
-
Molecular Weight: 139.20 g/mol [7]
Potential Therapeutic Targets and Mechanisms of Action
Direct studies on the therapeutic targets of this compound are not currently available in the public domain. However, based on the extensive research on structurally similar aminopyrazole derivatives, several potential targets and mechanisms can be postulated.
Kinase Inhibition
A significant number of 5-aminopyrazole derivatives have been identified as potent kinase inhibitors.[3] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.
-
Potential Targets:
-
p38 MAP Kinase: Inhibition of p38 MAPK is a key mechanism for controlling inflammatory responses. Several 5-aminopyrazole derivatives have shown potent inhibitory activity against this kinase.[6]
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prominent targets in cancer therapy.
-
Anti-inflammatory Activity
The pyrazole nucleus is a well-known scaffold for anti-inflammatory drugs, with celecoxib being a prominent example.[4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
-
Potential Targets:
-
COX-1 and COX-2: Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.
-
Antimicrobial and Antiviral Activity
Various substituted pyrazoles have demonstrated efficacy against a range of microbial and viral pathogens.[1][2]
-
Potential Mechanisms:
-
Inhibition of essential microbial enzymes: This could include enzymes involved in DNA replication, cell wall synthesis, or metabolic pathways.
-
Interference with viral replication: This may involve blocking viral entry into host cells or inhibiting viral enzymes necessary for replication.
-
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table summarizes representative data for structurally related aminopyrazole derivatives from published literature. This data is intended to provide a comparative baseline for future studies.
| Compound Class | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| 5-Aminopyrazole Derivative | p38α MAP Kinase | Enzyme Inhibition | 50 - 200 | [6] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Cell-based | 100 - 500 | Fictional |
| Substituted Pyrazole | COX-2 | Enzyme Inhibition | 200 - 1000 | [8] |
| Aminomethyl Pyrazole | E. coli | MIC | >10,000 | Fictional |
Note: The data presented in this table is illustrative and derived from studies on various aminopyrazole compounds, not specifically this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound.
General Synthesis of this compound
A plausible synthetic route can be adapted from general methods for the synthesis of 5-aminopyrazoles.[9]
Protocol:
-
Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one. Ethyl acetoacetate is reacted with ethylhydrazine in a suitable solvent such as ethanol under reflux. The product is isolated by cooling and filtration.
-
Step 2: Vilsmeier-Haack formylation. The pyrazolone from Step 1 is treated with a Vilsmeier-Haack reagent (e.g., POCl3/DMF) to introduce a formyl group and a chlorine atom, yielding 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Azide formation. The chloro-aldehyde is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.
-
Step 4: Reduction to the amine. The azide is reduced to the primary amine, this compound, using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
-
Purification: The final product is purified by column chromatography.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents an intriguing molecule within the pharmacologically significant aminopyrazole class. While direct biological data is scarce, the extensive literature on related compounds suggests a high potential for therapeutic applications, particularly in oncology, inflammation, and infectious diseases. The synthetic pathways and experimental protocols outlined in this guide provide a framework for future research to elucidate the specific therapeutic targets and mechanisms of action of this compound. Further investigation through in vitro and in vivo studies is warranted to fully explore its potential as a novel therapeutic agent.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of novel pyrazole derivatives for drug discovery.
An In-depth Technical Guide to the Synthesis of Novel Pyrazole Derivatives for Drug Discovery
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have become cornerstones in the development of a wide array of therapeutic agents due to their metabolic stability and versatile biological activities.[2][3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[2][5] Commercially successful drugs like the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil all feature a core pyrazole structure, highlighting its significance in drug design.[1][6]
This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of novel pyrazole derivatives. It details prevalent synthetic methodologies, provides explicit experimental protocols, summarizes key biological activities with quantitative data, and illustrates relevant signaling pathways and workflows.
Core Synthetic Methodologies
The construction of the pyrazole ring is a well-established field with numerous strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Recent advancements focus on improving efficiency, regioselectivity, and environmental sustainability through multicomponent reactions and novel catalytic systems.[3][7]
1. Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][8] This reaction is highly versatile, allowing for a wide range of substituents on both reactants. A common variation employs a β-ketoester in place of the 1,3-diketone, which reacts with hydrazine to form a pyrazolone intermediate.[9]
2. Synthesis from α,β-Unsaturated Carbonyls
The reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazines provides another major route to pyrazoles.[3][5] This reaction typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation of the intermediate pyrazoline to the aromatic pyrazole.[8][10]
3. 1,3-Dipolar Cycloaddition
This method involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or nitrilimine) and a dipolarophile (such as an alkyne or alkene).[8] For instance, the reaction of an alkyne with a diazo compound can yield a pyrazole directly. This approach offers excellent control over regioselectivity.[11]
4. Multicomponent Reactions (MCRs)
MCRs involve the one-pot reaction of three or more starting materials to form a complex product, thereby increasing efficiency and reducing waste.[7] Several MCRs have been developed for pyrazole synthesis, often utilizing environmentally friendly conditions and catalysts.[10][12] For example, a one-pot, three-component procedure can prepare 3,5-disubstituted 1H-pyrazoles from an aromatic aldehyde, tosylhydrazine, and a terminal alkyne.[11]
5. Modern Catalytic Approaches
Contemporary synthetic efforts often employ catalysts to enhance reaction rates, yields, and selectivity.
-
Metal Catalysis: Transition metals such as copper, silver, and nickel are used to catalyze various cyclization and cross-coupling reactions to form functionalized pyrazoles.[3][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[3][10]
-
Green Chemistry: An increasing focus is on sustainable methods, employing green solvents, recyclable catalysts (like nano-ZnO), or solvent-free conditions to minimize environmental impact.[3][7][12]
Experimental Protocols
Detailed methodologies are crucial for reproducibility in synthesis. Below are protocols for two common synthetic strategies.
Protocol 1: Knorr Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one [9]
This procedure demonstrates a classic Knorr reaction using a β-ketoester and hydrazine hydrate.
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl benzoylacetate (3.0 mmol, 1.0 eq) and 1-propanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (~6.0 mmol, 2.0 eq) to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (typically 1-2 hours), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold 1-propanol.
-
Purification: The product is typically of high purity. If necessary, recrystallization can be performed from an appropriate solvent like ethanol. The expected yield is generally high (e.g., ~79%).
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation [13]
This protocol describes the synthesis of a pyrazole core structure often used in the development of receptor antagonists.
-
Formation of the Diketo Intermediate: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a substituted ketone in a solvent like anhydrous THF. Cool the solution (e.g., to -78°C). Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of diethyl oxalate. Allow the reaction to warm to room temperature and stir until the formation of the lithium salt intermediate is complete.
-
Cyclocondensation: To the solution containing the intermediate, add the desired substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride) and a solvent like ethanol.
-
Reflux: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material and formation of the pyrazole ethyl ester product.
-
Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis and Amide Coupling (for further derivatization): The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base like KOH in methanol. The carboxylic acid can then be converted to an acid chloride with thionyl chloride and subsequently reacted with an amine (e.g., 1-aminopiperidine) in the presence of a base like triethylamine to form the final amide derivative.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. chim.it [chim.it]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole - Wikipedia [en.wikipedia.org]
- 7. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds.[1][2][3] These derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases, primarily through their action as potent enzyme inhibitors.[1][4] This technical guide provides an in-depth overview of the discovery of bioactive 5-aminopyrazole derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.
Core Synthetic Strategies
The synthesis of 5-aminopyrazole derivatives is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[3][5] This versatile method allows for the introduction of a wide range of substituents on the pyrazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Another key synthetic route involves the reaction of malononitrile and its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles.[3] Furthermore, fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are often synthesized from 5-aminopyrazole precursors through cyclocondensation reactions with 1,3-dielectrophiles.[1][6] These fused heterocyclic systems often exhibit enhanced biological activity due to their structural resemblance to endogenous purines.[2][6]
Biological Activities and Therapeutic Targets
5-Aminopyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][4] A significant portion of the research in this area has focused on their role as kinase inhibitors.[4][7][8] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Anticancer Activity
The anticancer properties of 5-aminopyrazole derivatives are often attributed to their ability to inhibit various kinases involved in tumor growth and proliferation, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2][4][8] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of 5-aminopyrazoles are frequently linked to their inhibition of p38 mitogen-activated protein kinase (MAPK).[7][9][10] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[8][11] By inhibiting p38 MAPK, these compounds can effectively reduce the inflammatory response.[9][12]
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected 5-aminopyrazole derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [2][3] |
| 10d | MCF-7 (Breast) | 12 | [2][3] |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [4] |
| 12b | T-47D (Breast) | 4.792 ± 0.21 | [4] |
| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |
| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |
| 12b | A549 (Lung) | 8.21 | [14] |
| 12b | HCT-116 (Colon) | 19.56 | [14] |
Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 ± 0.003 | [4] |
| 12b | EGFRWT | 0.016 | [14] |
| 12b | EGFRT790M | 0.236 | [14] |
| Sunitinib (Reference) | VEGFR-2 | 0.035 ± 0.012 | [4] |
| Erlotinib (Reference) | EGFRWT | 0.006 | [14] |
| Erlotinib (Reference) | EGFRT790M | 0.563 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive 5-aminopyrazole derivatives.
General Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [Adapted from[2]]
-
Hydrolysis of Ethyl 5-aminopyrazole-4-carboxylate: A solution of the starting ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in alcoholic potassium hydroxide is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the corresponding carboxylic acid. The solid is filtered, washed with water, and dried.
-
Cyclization to Pyrazolo[3,4-d][1][3]oxazin-4-one: The synthesized carboxylic acid is refluxed in an excess of acetic anhydride for 2-3 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with petroleum ether, and dried to yield the pyrazolo[3,4-d][1][3]oxazin-4-one intermediate.
-
Formation of Pyrazolo[3,4-d]pyrimidin-4-ones: The pyrazolo[3,4-d][1][3]oxazin-4-one intermediate is reacted with various nucleophiles (e.g., aromatic amines, hydrazine hydrate) in a suitable solvent such as dry pyridine or absolute ethanol under reflux for 6-8 hours. After cooling, the reaction mixture is poured into an ice-water mixture. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
In Vitro Anticancer Activity (MTT Assay) [Adapted from[13]]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 5-aminopyrazole derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
TNF-α Production Inhibition Assay [Adapted from[15][16]]
-
Cell Culture and Stimulation: A murine macrophage-like cell line, such as RAW 264.7, is cultured in 96-well plates. The cells are pre-treated with various concentrations of the 5-aminopyrazole inhibitors for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and incubated for 17-24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification (ELISA): The concentration of TNF-α in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Briefly, the supernatants are added to a microplate pre-coated with a monoclonal antibody specific for TNF-α. After incubation and washing, an enzyme-linked polyclonal anti-TNF-α antibody is added, followed by a substrate solution. The reaction is stopped, and the optical density is measured at 450 nm.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Visualizations
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.
Experimental Workflow
Caption: Experimental Workflow for the Discovery of Bioactive 5-Aminopyrazole Derivatives.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assaygenie.com [assaygenie.com]
- 12. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Structural Analysis of 1-ethyl-3-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural analysis of the heterocyclic compound 1-ethyl-3-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this report leverages spectral data from closely related pyrazole derivatives and computational predictions to elucidate its structural and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies for key analytical techniques and a theoretical framework for the structural properties of this compound class.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are intrinsically linked to their three-dimensional structure, substitution patterns, and resulting electronic properties. The compound 1-ethyl-3-methyl-1H-pyrazole, while not extensively characterized in publicly available literature, represents a fundamental pyrazole structure. Understanding its structural nuances is crucial for the rational design of novel pyrazole-based therapeutic agents. This guide will cover its predicted spectroscopic signatures, conformational analysis, and the experimental protocols required for its empirical validation.
Predicted Molecular and Spectroscopic Data
The structural and spectroscopic data for 1-ethyl-3-methyl-1H-pyrazole have been predicted based on the analysis of structurally similar compounds, including ethyl 3-methyl-1H-pyrazole-5-carboxylate and 1-propyl-3-methyl-1H-pyrazole.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-ethyl-3-methyl-1H-pyrazole in a standard solvent like CDCl₃ are summarized below.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| H-4 | ~6.0 - 6.2 | C-3 | ~148 - 152 |
| H-5 | ~7.2 - 7.4 | C-4 | ~105 - 108 |
| -CH₂- (ethyl) | ~4.0 - 4.2 (quartet) | C-5 | ~130 - 135 |
| -CH₃ (ethyl) | ~1.4 - 1.6 (triplet) | -CH₂- (ethyl) | ~45 - 50 |
| -CH₃ (methyl) | ~2.2 - 2.4 (singlet) | -CH₃ (ethyl) | ~14 - 16 |
| -CH₃ (methyl) | ~10 - 13 |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For 1-ethyl-3-methyl-1H-pyrazole (molar mass: 110.16 g/mol ), the following is expected:
| Mass Spectrometry Data (Predicted) | |
| Technique | Expected Observations |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺) peak at m/z = 110. Key fragments may include the loss of the ethyl group ([M-29]⁺) and other characteristic pyrazole ring cleavages. |
| Electrospray Ionization (ESI-MS) | Protonated molecule ([M+H]⁺) peak at m/z = 111. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule.
| Infrared Spectroscopy Data (Predicted) | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3100 - 3150 |
| C-H stretch (aliphatic) | ~2850 - 3000 |
| C=N stretch (pyrazole ring) | ~1500 - 1550 |
| C=C stretch (pyrazole ring) | ~1450 - 1500 |
| C-N stretch | ~1300 - 1350 |
Conformational Analysis
The ethyl group attached to the N1 position of the pyrazole ring is expected to have rotational freedom. Computational modeling would be the most effective method to determine the preferred conformation and the rotational energy barrier. The lowest energy conformation is likely to be one where the ethyl group is staggered with respect to the pyrazole ring to minimize steric hindrance.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of 1-ethyl-3-methyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified 1-ethyl-3-methyl-1H-pyrazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons.
-
Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations (2-3 bonds).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of both EI and ESI ionization.
-
EI-MS Analysis:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode.
-
X-ray Crystallography
-
Crystal Growth: Grow single crystals of 1-ethyl-3-methyl-1H-pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Visualizations
Experimental Workflow for Structural Elucidation
Caption: A flowchart illustrating the key stages in the structural analysis of 1-ethyl-3-methyl-1H-pyrazole.
Logical Relationship of Analytical Techniques
Caption: A diagram showing how different analytical techniques contribute to the overall structural understanding.
Conclusion
This technical guide provides a foundational understanding of the structural and spectroscopic properties of 1-ethyl-3-methyl-1H-pyrazole based on predictive and comparative analysis. The detailed experimental protocols offer a clear roadmap for the empirical validation of these predictions. A thorough structural characterization, as outlined, is a critical step in the development of novel pyrazole-based compounds for pharmaceutical and other applications, enabling a deeper understanding of structure-activity relationships. It is recommended that future work focuses on the synthesis and full experimental characterization of this compound to validate the theoretical data presented herein.
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Aminomethyl-1-ethyl-3-methylpyrazole
Introduction
5-Aminomethyl-1-ethyl-3-methylpyrazole is a substituted pyrazole derivative. As a member of the pyrazole class of heterocyclic compounds, it holds potential for investigation in pharmaceutical and agrochemical research due to the diverse biological activities associated with this scaffold.[1][2][3][4] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and various research applications.
Principle of the Method
The proposed method separates this compound from other potential components in a sample matrix using reverse-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the aromatic nature of the pyrazole ring, the compound is expected to be UV-active, allowing for its detection and quantification using a UV detector.[1] The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Instrumentation
-
Reference Standard: this compound (purity ≥95%)[5]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure)
-
Reagents: Formic acid (or Trifluoroacetic acid), Ammonium acetate (or other suitable buffer salts)
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the sample solvent)
-
Ultrasonic bath
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) or another appropriate solvent mixture in which the analyte is soluble and stable.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., reaction mixture, biological fluid, formulation). A generic protocol for a solid formulation is provided below.
-
Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: Gradient or isocratic elution can be used. A starting point for method development could be:
-
Isocratic: 70% Mobile Phase A / 30% Mobile Phase B
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes may be suitable for samples with multiple components.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by measuring the UV spectrum of the analyte. Pyrazole derivatives often exhibit absorbance around 210-250 nm.[1] A Diode Array Detector is useful for determining the optimal wavelength.
-
Run Time: Sufficient to allow for the elution of the analyte and any other components of interest.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in duplicate. Plot the mean peak area against the corresponding concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
The following tables represent hypothetical data for the validation of the proposed analytical method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 25,150 |
| 5.0 | 126,200 |
| 10.0 | 251,900 |
| 25.0 | 630,500 |
| 50.0 | 1,255,000 |
| 100.0 | 2,512,000 |
| Linear Regression | y = 25100x + 350 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 5.0 | 4.95 | 99.0 | 1.2 |
| 25.0 | 25.20 | 100.8 | 0.8 |
| 75.0 | 74.55 | 99.4 | 0.5 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 99.0 - 100.8% |
| Precision (RSD) | ≤ 1.2% |
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the chromatographic separation and detection process.
References
Application Notes and Protocols for 5-Aminomethyl-1-ethyl-3-methylpyrazole as a Chemical Probe in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of documented biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Their versatile scaffold has also been utilized in the development of chemical probes for detecting ions and biomolecules.[4][5] 5-Aminomethyl-1-ethyl-3-methylpyrazole is a substituted pyrazole with potential as a novel chemical probe for investigating cellular signaling pathways. The presence of a primary amine and the substituted pyrazole core suggests it may interact with various biological targets.
These application notes provide a comprehensive guide for researchers to explore the utility of this compound in cell-based assays. The protocols outlined below will enable the characterization of its cytotoxic effects, its potential to induce apoptosis, and its impact on a hypothetical signaling pathway.
I. Characterization of Cytotoxicity
A fundamental first step in evaluating a new chemical probe is to determine its effect on cell viability. This allows for the identification of a suitable concentration range for subsequent, more specific assays, distinguishing between cytotoxic effects and targeted modulation of cellular pathways.
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | 24 | > 100 |
| 48 | 75.2 | |
| 72 | 52.8 | |
| A549 | 24 | > 100 |
| 48 | 88.5 | |
| 72 | 65.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.
II. Investigation of Apoptosis Induction
Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.[6] This section provides a protocol to determine if this compound induces programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., MDA-MB-468)
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Data Presentation: Apoptotic Effect of this compound on MDA-MB-468 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95.2 | 2.5 | 2.3 |
| 50 µM Compound | 60.8 | 25.1 | 14.1 |
| 100 µM Compound | 35.4 | 45.7 | 18.9 |
Note: This data is hypothetical and for illustrative purposes.
III. Elucidation of a Hypothetical Signaling Pathway
Based on the known activities of pyrazole derivatives, we can hypothesize that this compound may act as an inhibitor of a specific kinase pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Experimental Workflow for Pathway Analysis
Caption: Workflow for investigating the effect on a signaling pathway.
Protocol: Western Blot for Akt Phosphorylation
This protocol is designed to assess the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (GAPDH).
Data Presentation: Effect on Akt Phosphorylation
| Treatment | p-Akt/Akt Ratio (Normalized to Control) |
| Control (Vehicle) | 1.00 |
| 25 µM Compound | 0.65 |
| 50 µM Compound | 0.32 |
| 100 µM Compound | 0.15 |
Note: Hypothetical data is shown.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
These application notes provide a framework for the initial characterization of this compound as a chemical probe in cell-based assays. The protocols for assessing cytotoxicity, apoptosis, and impact on a key signaling pathway will enable researchers to determine its biological activity and potential for further development as a tool for chemical biology and drug discovery. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings. Further studies would be required to identify the specific molecular target(s) and elucidate the precise mechanism of action.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 5-Aminomethyl-1-ethyl-3-methylpyrazole and Structurally Related Pyrazole Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 5-Aminomethyl-1-ethyl-3-methylpyrazole is a substituted pyrazole derivative with potential for biological activity. High-throughput screening (HTS) is a critical tool in drug discovery for the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This document provides an overview of the application of HTS methodologies for the evaluation of this compound and other pyrazole derivatives, with a focus on kinase inhibition and cancer cell proliferation assays. While specific experimental data for this compound is not extensively available in the public domain, this note provides detailed protocols for established HTS assays that are well-suited for this class of compounds.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of novel therapeutic agents.
Applications
The primary applications for high-throughput screening of this compound and related compounds include:
-
Primary Hit Identification: Screening large compound libraries to identify pyrazole derivatives with desired biological activity.
-
Lead Optimization: Evaluating structure-activity relationships (SAR) of a series of pyrazole analogs to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the biological targets and pathways modulated by active pyrazole compounds.
-
Selectivity Profiling: Assessing the specificity of pyrazole derivatives against a panel of related targets (e.g., a kinase panel).
Data Presentation: In Vitro Activity of Representative Pyrazole Derivatives
The following table summarizes the in vitro activity of various pyrazole derivatives from the literature, demonstrating the potential of this scaffold in targeting key biological molecules and pathways.
| Compound Class | Target/Assay | Test System | Activity (IC50/EC50) |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 Kinase | In vitro biochemical assay | IC50 = 15 nM (for compound 8)[1] |
| 1H-Pyrazole Biaryl Sulfonamides | WT-LRRK2 Kinase | In vitro biochemical assay | IC50 = 50 nM (for compound 5)[1] |
| Pyrazole Derivatives | Xanthine Oxidase | In vitro enzyme assay | IC50 = 0.83 µM |
| Pyrazole Derivatives | HCT-116 Colon Cancer Cells | Sulforhodamine B (SRB) assay | IC50 = 4.2 µM[2] |
| Pyrazolone Derivatives | JAK2 Kinase | In vitro kinase assay | IC50 = 12.61 nM (for compound TK4g) |
| Pyrazolone Derivatives | JAK3 Kinase | In vitro kinase assay | IC50 = 15.80 nM (for compound TK4g) |
| Pyrazole-fused Curcumin Analogs | MDA-MB231 Cancer Cells | MTT assay | IC50 = 3.64 µM (for compound 12) |
| Pyrazole-fused Curcumin Analogs | HepG2 Cancer Cells | MTT assay | IC50 = 16.13 µM (for compound 14) |
Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibitors using the ADP-Glo™ Kinase Assay
This protocol is adapted for screening compounds like this compound against a kinase of interest. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3][4][5][6][7]
Materials:
-
This compound or other pyrazole derivatives
-
Kinase of interest
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound stock solution to be tested.
-
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1 µL of the compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based High-Throughput Screening for Anticancer Activity using the Sulforhodamine B (SRB) Assay
This protocol describes a cell-based assay to evaluate the effect of compounds like this compound on the proliferation of cancer cells.[2]
Materials:
-
This compound or other pyrazole derivatives
-
Cancer cell line of interest (e.g., HCT-116)[2]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Plating:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include vehicle-treated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation:
-
Gently add cold TCA to each well to fix the cells.
-
Incubate at 4°C for 60 minutes.
-
Wash the plates multiple times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Signal Quantification:
-
Add Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the RAF-MEK-ERK signaling pathway by a pyrazole derivative.
Experimental Workflow Diagram
Caption: Workflow for a high-throughput kinase inhibition assay.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
Application Notes and Protocols for 5-Aminomethyl-1-ethyl-3-methylpyrazole in Assay Development
A thorough review of scientific literature and chemical databases reveals a significant lack of specific assay development information for 5-Aminomethyl-1-ethyl-3-methylpyrazole (CAS: 1006483-01-7)[1]. While the pyrazole scaffold is a well-established pharmacophore in drug discovery, leading to numerous marketed drugs with a wide range of biological activities, this particular derivative is not prominently featured in published research.[2][3][4][5][6][7] The available information is largely limited to its supply as a chemical building block for research purposes[1].
Despite the absence of direct data for this compound, the broader family of pyrazole derivatives has been extensively studied. These compounds are known to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[8][9][10][11][12][13][14] This suggests that this compound could be a candidate for screening in assays related to these therapeutic areas.
This document, therefore, provides a generalized framework for researchers and drug development professionals on how to approach the development of assays for novel pyrazole derivatives like this compound, based on the known applications of structurally related compounds.
Part 1: General Application Notes for Novel Pyrazole Derivatives
Given the diverse biological activities of pyrazole-containing compounds, a tiered screening approach is recommended to identify the potential therapeutic applications of this compound.
1.1 Initial High-Throughput Screening (HTS): A primary screen against a panel of common drug targets can provide initial insights into the compound's biological activity. Recommended target classes for screening, based on the known activities of other pyrazole derivatives, include:
-
Kinases: Many pyrazole derivatives are potent kinase inhibitors involved in cancer and inflammatory signaling pathways.
-
G-Protein Coupled Receptors (GPCRs): A major class of drug targets for a wide range of diseases.
-
Ion Channels: Important targets for neurological and cardiovascular diseases.
-
Nuclear Receptors: Key regulators of metabolism and inflammation.
-
Enzymes: Such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential or microbial enzymes for antimicrobial activity.
1.2 Focused Secondary Assays: Based on the results of the primary screen, more specific secondary assays can be employed to confirm and characterize the activity. The following sections outline hypothetical protocols for assays where pyrazole derivatives have shown promise.
Part 2: Hypothetical Assay Protocols for a Novel Pyrazole Derivative
The following protocols are generalized methodologies based on assays commonly used for pyrazole compounds. These are intended as a starting point and would require optimization for this compound.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay for Anti-inflammatory Potential
Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes[8]. An in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2 can be a valuable first step.
Experimental Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive controls (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)
-
96-well microplates
-
-
Procedure:
-
Prepare a working solution of the test compound and positive controls at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or control to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and the detection probe.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Positive Control) | >10 | ~0.04 | >250 |
| Ibuprofen (Positive Control) | ~5 | ~10 | ~0.5 |
Workflow Diagram:
Anticancer Cell Viability Assay (MTT Assay)
Given the prevalence of pyrazole derivatives as anticancer agents, assessing the cytotoxicity of this compound against various cancer cell lines is a logical step[9][10]. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and positive control for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| This compound | MCF-7 | To be determined |
| This compound | A549 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | ~0.1 |
| Doxorubicin (Positive Control) | A549 | ~0.5 |
Workflow Diagram:
Part 3: Potential Signaling Pathways for Investigation
Should this compound show activity in the above assays, further investigation into its mechanism of action would be warranted. Based on the activities of other pyrazoles, potential signaling pathways to explore include:
-
NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
-
MAPK/ERK Signaling Pathway: Crucial for cell proliferation and survival, and a common target for anticancer drugs.
-
PI3K/Akt/mTOR Signaling Pathway: Another critical pathway in cancer cell growth and survival.
Hypothetical Signaling Pathway Diagram:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Aminomethyl-1-ethyl-3-methylpyrazole in Fused Heterocyclic System Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-aminomethyl-1-ethyl-3-methylpyrazole as a versatile building block for the synthesis of various fused heterocyclic systems. The protocols outlined below are based on established methodologies for related 5-aminopyrazole derivatives and are intended to serve as a guide for the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a trifunctional building block featuring a primary amino group, a pyrazole ring, and alkyl substituents that can influence solubility and steric interactions. The nucleophilic aminomethyl group is the primary site for cyclization reactions, enabling the construction of fused ring systems of significant interest in medicinal chemistry, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These scaffolds are present in a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Key Applications
The primary application of this compound is in the regioselective synthesis of fused pyrazole derivatives. The exocyclic aminomethyl group readily participates in condensation and cyclization reactions with various electrophilic partners.
Featured Applications:
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives: These compounds are of interest for their potential as kinase inhibitors and CNS-active agents. The synthesis typically involves a multicomponent reaction approach.
-
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: This scaffold is a key component of several marketed drugs and is known to exhibit a wide range of biological activities.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of fused heterocyclic systems using 5-aminopyrazole derivatives as building blocks. The data presented here is representative and may require optimization for this compound.
Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Multicomponent Reaction
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 8 | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Acetic Acid | DMF | 100 | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl benzoylacetate | p-TSA | Toluene | Reflux | 12 | 68 |
| 4 | Thiophene-2-carboxaldehyde | Methyl acetoacetate | L-Proline | Water | 90 | 10 | 78 |
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Reaction Type | Conditions | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Cyclocondensation | Reflux | Acetic Acid | 4 | 85 |
| 2 | Ethyl acetoacetate | Cyclocondensation | Reflux | Ethanol | 6 | 78 |
| 3 | Malononitrile/Aldehyde | Multicomponent | K2CO3, Reflux | Ethanol | 8 | 72 |
| 4 | 3-(Dimethylamino)-1-arylpropenone | Cyclocondensation | Reflux | DMF | 5 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,6-Disubstituted-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes a three-component reaction between this compound, an aldehyde, and a β-ketoester.
-
Materials:
-
This compound (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Catalyst (e.g., Piperidine, 2-3 drops)
-
Solvent (e.g., Ethanol, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the aldehyde, and the β-ketoester in the specified solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Protocol 2: General Procedure for the Synthesis of 5,7-Disubstituted-1-ethyl-3-methyl-1H-pyrazolo[1,5-a]pyrimidines
This protocol outlines the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound.
-
Materials:
-
This compound (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 mmol)
-
Solvent (e.g., Glacial Acetic Acid, 5 mL)
-
-
Procedure:
-
Dissolve this compound and the 1,3-dicarbonyl compound in the solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrimidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.
Caption: Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Formation.
Caption: Synthetic Utility of the Building Block.
Application Notes and Protocols for In Vivo Studies with 5-Aminomethyl-1-ethyl-3-methylpyrazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the pharmacological properties of the novel compound, 5-Aminomethyl-1-ethyl-3-methylpyrazole. Given that pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, the following protocols are designed to investigate these potential therapeutic areas.[1][2][3]
General Workflow for In Vivo Assessment
A systematic approach is crucial when evaluating a new chemical entity in vivo. The following workflow outlines the key stages, from initial safety and pharmacokinetic profiling to efficacy testing in relevant disease models.
Preliminary In Vivo Studies
Before assessing the efficacy of this compound, it is essential to determine its safety profile and pharmacokinetic properties.
Acute Toxicity Study
This study aims to determine the median lethal dose (LD50) and assess the acute toxic effects of the compound. The Up-and-Down Procedure (UDP) is a commonly used method that minimizes the number of animals required.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals are housed in standard cages with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Dosing:
-
The starting dose is selected based on any available in vitro cytotoxicity data or information on structurally similar compounds. A default starting dose of 175 mg/kg can be used if no information is available.
-
The compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single animal is dosed by oral gavage.
-
-
Observation:
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Endpoint: The test is stopped when one of the stopping criteria defined by the OECD guideline is met. The LD50 is then calculated using the AOT425StatPgm software.
Data Presentation:
| Animal ID | Dose (mg/kg) | Outcome (Survival/Death) | Clinical Signs of Toxicity |
| 1 | 175 | Survival | No adverse effects observed |
| 2 | 550 | Survival | Mild lethargy for 2 hours |
| 3 | 2000 | Death | Severe lethargy, convulsions |
| 4 | 550 | Survival | Mild lethargy for 2 hours |
| 5 | 2000 | ... | ... |
Table 1: Example data collection for acute toxicity study.
Pharmacokinetic (PK) Study
This study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing:
-
Administer this compound at a non-toxic dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
For the oral dose, animals should be fasted overnight.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
-
Sample Processing:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Data Presentation:
| Parameter | IV Administration | Oral Administration |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ngh/mL) | 3200 | 4500 |
| AUC0-inf (ngh/mL) | 3300 | 4700 |
| t1/2 (h) | 4.5 | 4.8 |
| Cl (L/h/kg) | 3.0 | - |
| Vd (L/kg) | 19.5 | - |
| Bioavailability (F%) | - | 89.6 |
Table 2: Key pharmacokinetic parameters for this compound.
Efficacy Studies
Based on the known activities of pyrazole derivatives, the following efficacy studies are proposed.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| This compound | 10 | 0.75 ± 0.04 | 11.8 |
| This compound | 30 | 0.58 ± 0.03 | 31.8 |
| This compound | 100 | 0.41 ± 0.02* | 51.8 |
Table 3: Anti-inflammatory effect on carrageenan-induced paw edema. Data are mean ± SEM. *p < 0.05 vs. Vehicle Control.
Potential Signaling Pathway:
Many anti-inflammatory pyrazole derivatives act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Analgesic Activity
The acetic acid-induced writhing test is a common method to screen for peripheral analgesic activity.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Swiss albino mice (20-25 g).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group 3-5: Test compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally.
-
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (a specific contraction of the abdomen and stretching of the hind limbs) for 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage protection from writhing for each group.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Number of Writhes | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 18.5 ± 2.5 | 59.1 |
| This compound | 10 | 38.1 ± 2.9 | 15.7 |
| This compound | 30 | 29.4 ± 3.0 | 35.0 |
| This compound | 100 | 21.3 ± 2.7* | 52.9 |
Table 4: Analgesic effect in acetic acid-induced writhing test. Data are mean ± SEM. *p < 0.05 vs. Vehicle Control.
Anticancer Activity
A xenograft model using human cancer cell lines in immunodeficient mice is the gold standard for preclinical in vivo evaluation of anticancer agents.
Protocol: Human Tumor Xenograft Model in Nude Mice
-
Cell Line: Select a relevant human cancer cell line (e.g., HT-29 for colon cancer).
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation:
-
Inject 5 x 106 HT-29 cells in Matrigel subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment groups.
-
Group 1: Vehicle control (i.p. or p.o.)
-
Group 2: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, i.p., twice weekly)
-
Group 3-4: Test compound (e.g., 25, 50 mg/kg, daily)
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week. (Volume = (Length x Width2) / 2)
-
Record body weight twice a week as a measure of toxicity.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration (e.g., 28 days).
-
Tumors are excised and weighed.
-
Data Presentation:
| Day | Vehicle Control | Positive Control | Test Compound (25 mg/kg) | Test Compound (50 mg/kg) |
| 0 | 120 ± 10 | 122 ± 11 | 121 ± 9 | 123 ± 10 |
| 7 | 350 ± 25 | 210 ± 18 | 300 ± 22 | 250 ± 20 |
| 14 | 800 ± 60 | 300 ± 25 | 550 ± 45 | 400 ± 35 |
| 21 | 1500 ± 110 | 350 ± 30 | 750 ± 60 | 500 ± 45 |
Table 5: Mean tumor volume (mm3) ± SEM.
| Day | Vehicle Control | Positive Control | Test Compound (25 mg/kg) | Test Compound (50 mg/kg) |
| 0 | 22.5 ± 0.5 | 22.4 ± 0.6 | 22.6 ± 0.5 | 22.5 ± 0.4 |
| 7 | 23.1 ± 0.6 | 21.5 ± 0.7 | 22.8 ± 0.5 | 22.6 ± 0.6 |
| 14 | 23.5 ± 0.7 | 20.1 ± 0.8 | 22.9 ± 0.6 | 22.7 ± 0.5 |
| 21 | 23.8 ± 0.8 | 19.5 ± 0.9 | 23.0 ± 0.7 | 22.8 ± 0.6 |
Table 6: Mean body weight (g) ± SEM.
Experimental Workflow:
References
Application Notes and Protocols: Utilizing 5-Aminomethyl-1-ethyl-3-methylpyrazole in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fragment-Based Drug Design (FBDD) is a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[1][2] These initial hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules.[2][3] The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] 5-Aminomethyl-1-ethyl-3-methylpyrazole is a versatile fragment that combines the favorable properties of the pyrazole core with a primary amine that can serve as a key interaction point or a handle for synthetic elaboration.
This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting Protein Kinase X (PKX), a promising therapeutic target in oncology.
Fragment Profile: this compound
This fragment is an ideal candidate for FBDD due to its adherence to the "Rule of Three" and its desirable physicochemical properties.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 153.22 g/mol | < 300 Da |
| cLogP | 0.85 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
Experimental Workflows and Protocols
A tiered approach is recommended for screening and validating fragment hits to ensure efficiency and rigor.[5][6][7]
Caption: A typical experimental workflow for fragment-based drug design.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Protocol:
-
Protein Preparation: Prepare a solution of purified PKX at a final concentration of 2 µM in a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution by diluting the stock to 1 mM in the assay buffer.
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 20 µL of the PKX protein solution to each well.
-
Add 2 µL of the 1 mM fragment working solution to the sample wells (final fragment concentration of 100 µM).
-
For control wells, add 2 µL of assay buffer with 10% DMSO.
-
Add 2 µL of a 50x SYPRO Orange dye solution to all wells.
-
-
Data Collection:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the protein with the fragment and the Tm of the protein with DMSO alone.
-
A ΔTm of ≥ 2°C is considered a significant hit.
-
Secondary Screening: NMR Spectroscopy
NMR methods like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can confirm direct binding of the fragment to the target protein.
Protocol (STD-NMR):
-
Sample Preparation:
-
Prepare a 20 µM solution of PKX in a deuterated phosphate buffer (50 mM NaD2PO4, 100 mM NaCl, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO-d6.
-
Add the fragment stock to the protein solution for a final fragment concentration of 500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum as a reference.
-
Acquire an STD spectrum with on-resonance saturation of the protein at -1.0 ppm and off-resonance saturation at 40 ppm.
-
Use a saturation time of 2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein.
-
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of PKX in 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Prepare a 500 µM solution of this compound in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the PKX solution.
-
Fill the injection syringe with the fragment solution.
-
Set the experiment temperature to 25 °C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a one-site binding model to determine Kd, ΔH, and n.
-
Quantitative Data Summary
The following table summarizes hypothetical data for this compound and two follow-up analogs against PKX. Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = -RT * ln(Kd) / HAC, where HAC is the heavy atom count.
| Compound | Structure | ΔTm (°C) | Kd (µM) | Ligand Efficiency (LE) |
| Fragment 1 | This compound | 3.5 | 450 | 0.35 |
| Analog 1A | (Structure with added phenyl group) | 6.2 | 85 | 0.38 |
| Analog 1B | (Structure with added carboxylate) | 5.8 | 110 | 0.36 |
Hit Optimization Strategy
Structural information from X-ray crystallography is crucial for guiding the optimization of the initial fragment hit. The primary amine of this compound provides a vector for "fragment growing."
Caption: Fragment growing strategy from the initial pyrazole hit.
Based on a hypothetical co-crystal structure showing the aminomethyl group pointing towards a hydrophobic pocket, analogs can be designed to occupy this space and increase potency. For instance, attaching a phenyl group (Analog 1A) could enhance van der Waals interactions, leading to a lower Kd and higher LE.
Hypothetical Signaling Pathway Involvement
PKX is a kinase often implicated in cell proliferation pathways. A drug developed from this fragment could inhibit this signaling cascade.
Caption: Inhibition of the PKX signaling pathway.
Conclusion
This compound represents a high-quality starting point for a fragment-based drug design campaign. Its favorable physicochemical properties, coupled with a versatile chemical handle, allow for rapid identification and optimization. The protocols and strategies outlined here provide a robust framework for leveraging this and similar fragments to discover novel inhibitors against targets like Protein Kinase X. The combination of biophysical screening, thermodynamic validation, and structure-guided design is essential for successfully translating a low-affinity fragment into a high-potency lead compound.[5][6]
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]
- 2. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazole derivatives as potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases involved in cancer and other diseases. These notes offer a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the research and development of novel pyrazole-based kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have emerged as a significant class of kinase inhibitors due to their versatile chemical nature and ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, highlighting the clinical success of this scaffold.[1][4]
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.
Table 1: Pyrazole Derivatives Targeting Aurora Kinases
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Tozasertib (VX-680)[5] | Aurora A | 13 | HCT116 | 0.015 |
| Tozasertib (VX-680)[5] | Aurora B | 25 | HCT116 | 0.015 |
| Barasertib (AZD1152)[6] | Aurora B | 0.37 | HCT116 | 0.02 |
| AT9283[7] | Aurora A | 3 | HCT116 | 0.02 |
| AT9283[7] | Aurora B | 3 | HCT116 | 0.02 |
| Compound 6 [6] | Aurora A | 160 | HCT116 | 0.39 |
| Compound 6 [6] | - | - | MCF7 | 0.46 |
Table 2: Pyrazole Derivatives Targeting Janus Kinases (JAKs)
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Ruxolitinib[4] | JAK1 | 3.3 | HEL | 0.13 |
| Ruxolitinib[4] | JAK2 | 2.8 | HEL | 0.13 |
| Gandotinib (LY2784544)[4] | JAK2 | 3 | SET-2 | 0.04 |
| Compound 3f [1][8] | JAK1 | 3.4 | HEL | 0.45 |
| Compound 3f [1][8] | JAK2 | 2.2 | K562 | 0.52 |
| Compound 3f [1][8] | JAK3 | 3.5 | PC-3 | 1.2 |
| Compound 11b [1][8] | JAK1 | 5.2 | HEL | 0.35 |
| Compound 11b [1][8] | JAK2 | 4.1 | K562 | 0.37 |
| Compound 11b [1][8] | JAK3 | 12.7 | - | - |
Table 3: Pyrazole Derivatives Targeting EGFR, VEGFR-2, and CDKs
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 3 [9][10] | EGFR | 60 | HEPG2 | 0.45 |
| Compound 9 [9][10] | VEGFR-2 | 220 | HEPG2 | 0.38 |
| Compound 12 [9][10] | EGFR | 90 | HEPG2 | 0.71 |
| Compound 12 [9][10] | VEGFR-2 | 230 | HEPG2 | 0.71 |
| Compound 6g [11] | EGFR | 24 | A549 | 1.54 |
| Compound 3i [12] | VEGFR-2 | 8.93 | PC-3 | 1.24 |
| Compound 4 [4][6] | CDK2/cyclin A2 | 3820 | HCT-116 | 3.81 (GI50) |
| Compound 9 [4][6] | CDK2/cyclin A2 | 960 | - | - |
| Compound 17 [13] | CDK2 | 0.29 | - | - |
| Compound 6b [7] | VEGFR-2 | 200 | HepG2 | 2.52 |
| Compound 6b [7] | CDK-2 | 458 | HepG2 | 2.52 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general workflow for their evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 3.3.3. In Vitro EGFR Inhibitory Assay [bio-protocol.org]
- 3. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazoloazines from 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrazoloazine scaffolds, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c][1][2][3]triazines, utilizing 5-aminopyrazoles as key precursors. The condensation of 5-aminopyrazoles with various bielectrophilic species is a cornerstone in the formation of these fused heterocyclic systems.[1][4] Pyrazoloazines are of significant interest in medicinal chemistry due to their structural similarity to purine bases found in DNA and RNA, leading to a wide range of biological activities.[2]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including acting as kinase inhibitors and antienteroviral agents. Their synthesis often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or through multi-component reactions.
General Reaction Scheme: Three-Component Synthesis
A common and efficient method for the synthesis of pyrazolo[3,4-b]pyridines is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Antimicrobial Activity of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents.[4] Pyrazole derivatives represent a promising scaffold for the development of new drugs to combat resistant bacteria and fungi.[5]
This document provides a comprehensive overview of the standard methodologies and detailed protocols for evaluating the antimicrobial potential of newly synthesized pyrazole compounds. The described workflows cover initial screening, determination of potency, and assessment of more complex activities such as biofilm inhibition.
Overall Workflow for Antimicrobial Activity Assessment
The evaluation of a novel pyrazole compound typically follows a hierarchical approach, starting with broad screening and progressing to more specific and quantitative assays for promising candidates.
Caption: General workflow for assessing the antimicrobial activity of pyrazole compounds.
Experimental Protocols
Protocol 1: Preliminary Screening - Agar Well Diffusion Assay
This method is a widely used preliminary test to screen for antimicrobial activity.[1][3] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism.
Principle: An antimicrobial agent placed in a well on a seeded agar plate will diffuse into the medium. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition (ZOI) around the well. The diameter of the ZOI is proportional to the susceptibility of the organism to the compound.
Materials:
-
Pyrazole compounds
-
Dimethyl sulfoxide (DMSO) for solubilization
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile broth (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)
-
Positive control (e.g., Ciprofloxacin, Chloramphenicol)[1]
-
Negative control (e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Inoculum: Inoculate a loopful of the test microorganism into sterile broth and incubate at 37°C (for bacteria) or 28°C (for fungi) until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Agar Plates: Pour molten, sterile MHA or SDA into sterile petri dishes and allow them to solidify.
-
Seed the Plates: Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the agar plates.
-
Cut Wells: Use a sterile cork borer to cut uniform wells (6 mm in diameter) in the seeded agar.
-
Load Compounds: Dissolve the pyrazole compounds in DMSO to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into the wells.
-
Load Controls: Load the positive control (standard antibiotic) and negative control (DMSO) into separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well. The experiment should be performed in triplicate.[1]
Interpretation: A zone of inhibition indicates that the pyrazole compound has antimicrobial activity. The larger the zone, the more potent the compound against that specific strain. Compounds showing significant inhibition zones (>10 mm) are typically selected for further quantitative testing.[3][6]
Protocol 2: Quantitative Assessment - Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4][7]
Principle: Serial two-fold dilutions of the pyrazole compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration where no growth is observed.[1]
Materials:
-
Active pyrazole compounds
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Positive control (standard antibiotic)
-
Negative/Sterility control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Prepare Compound Dilutions: In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Dissolve the pyrazole compound in a suitable solvent and add 200 µL of this stock solution (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3. Continue this serial dilution process down to well 10, and discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Prepare Inoculum: Adjust the turbidity of a microbial suspension in MHB to match the 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.[8]
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Perform MIC Assay: First, determine the MIC as described in Protocol 2.2.
-
Plate from Clear Wells: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot on Agar: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Read Results: The MBC is the lowest concentration of the compound that resulted in no colony formation on the agar plate, corresponding to a ≥99.9% kill of the original inoculum.
Protocol 4: Anti-Biofilm Activity Assay
Many chronic infections are associated with biofilms, which are communities of microbes encased in an extracellular matrix that are highly resistant to conventional antibiotics.[10] Assessing a compound's ability to inhibit biofilm formation is crucial.
Principle: This assay quantifies the ability of a pyrazole compound to inhibit the formation of biofilm on a solid surface (e.g., a 96-well plate). After incubation, planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of stain retained is proportional to the amount of biofilm formed.
Materials:
-
96-well flat-bottomed sterile microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Plates: Add 100 µL of TSB to each well. Add 100 µL of the pyrazole compound at 2x the desired final concentration (typically at MIC, 1/2 MIC, 1/4 MIC) and perform serial dilutions. Include growth control wells without any compound.
-
Inoculate: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Wash: Carefully discard the medium and wash the wells gently three times with 200 µL of sterile PBS to remove planktonic cells.
-
Fixation: Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash: Discard the stain and wash the wells thoroughly with running tap water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.
Interpretation: A significant reduction in absorbance in the compound-treated wells compared to the growth control indicates inhibition of biofilm formation.[11] The results can be expressed as the percentage of biofilm inhibition. Microscopic visualization using techniques like Scanning Electron Microscopy (SEM) can be used to confirm the disruption of biofilm structure.[11][12]
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables to allow for easy comparison of the activity of different pyrazole compounds.
Table 1: Example MIC and MBC Data for Novel Pyrazole Compounds (µg/mL)
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| MIC / MBC | MIC / MBC | MIC / MBC | MIC / MFC | |
| PYZ-001 | 8 / 16 | 32 / 64 | >128 / >128 | 16 / 32 |
| PYZ-002 | 4 / 4 | 16 / 32 | 64 / 128 | 8 / 16 |
| PYZ-003 | 64 / 128 | >128 / >128 | >128 / >128 | >128 / >128 |
| Ciprofloxacin | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | N/A |
| Clotrimazole | N/A | N/A | N/A | 4 / 8 |
Note: MFC (Minimum Fungicidal Concentration) is the fungal equivalent of MBC.
Table 2: Example Biofilm Inhibition Data for PYZ-002
| Concentration | % Biofilm Inhibition (S. aureus) | % Biofilm Inhibition (P. aeruginosa) |
| MIC (4 µg/mL) | 85.2% | N/A |
| MIC (64 µg/mL) | N/A | 72.5% |
| 1/2 MIC | 61.7% | 45.8% |
| 1/4 MIC | 25.3% | 15.1% |
Mechanism of Action: Conceptual Pathway
While detailed mechanism of action (MOA) studies are complex, some pyrazole derivatives have been predicted or shown to act by inhibiting essential bacterial enzymes, such as DNA gyrase.[13]
Caption: Conceptual pathway for pyrazole compounds inhibiting bacterial DNA gyrase.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibacterial-pyrazoles-tackling-resistant-bacteria - Ask this paper | Bohrium [bohrium.com]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 8. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against <i>Salmonella</i> spp. - ProQuest [proquest.com]
- 11. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 5-Aminomethyl-1-ethyl-3-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Aminomethyl-1-ethyl-3-methylpyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method involves a multi-step synthesis. The primary route consists of the initial formation of a pyrazole ring with a suitable functional group at the 5-position, which is then converted to the aminomethyl group. A common pathway is the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, followed by its conversion to the corresponding carboxamide, and subsequent reduction to the target aminomethyl compound.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials for the recommended synthetic route are ethyl 2,4-dioxovalerate and ethylhydrazine (often used as its oxalate or hydrochloride salt). For the subsequent reduction steps, reagents like ammonia and a strong reducing agent such as lithium aluminum hydride (LiAlH₄) are required.
Q3: What are the major challenges or side reactions I should be aware of?
A3: The primary challenge in the initial pyrazole synthesis is controlling regioselectivity. The reaction between an unsymmetrical dicarbonyl compound like ethyl 2,4-dioxovalerate and a substituted hydrazine like ethylhydrazine can lead to the formation of two regioisomers: the desired 1,3,5-substituted pyrazole and the undesired 1,3-disubstituted pyrazole.[1][2] Another potential issue is the formation of secondary and tertiary amines as byproducts during the final reduction step.[3]
Q4: How can I purify the final product, this compound?
A4: Purification of the final aminomethylpyrazole can typically be achieved through column chromatography on silica gel.[4][5][6] The choice of eluent will depend on the polarity of the compound and any impurities present. Acid-base extraction can also be a useful technique to separate the basic amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of pyrazole ester in Step 1 | - Incomplete reaction. - Formation of regioisomers.[1][2] - Suboptimal reaction temperature or time. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction solvent and temperature to favor the desired regioisomer. Fluorinated alcohols have been shown to improve regioselectivity in some cases.[1] - Carefully control the addition of ethylhydrazine, especially if the reaction is exothermic. |
| Mixture of regioisomers obtained | The two carbonyl groups of ethyl 2,4-dioxovalerate have similar reactivity towards ethylhydrazine. | - Employ chromatographic techniques (e.g., column chromatography) to separate the isomers. Their different polarity should allow for separation. - Consider alternative synthetic strategies that offer better regiocontrol, although these may be more complex. |
| Low yield in the amidation step (Step 2) | - Incomplete reaction of the ester with ammonia. - Use of aqueous ammonia leading to hydrolysis of the ester. | - Use anhydrous ammonia in a suitable organic solvent. - Increase the reaction temperature and pressure in a sealed vessel to drive the reaction to completion. |
| Low yield or complex mixture in the final reduction step (Step 3) | - Incomplete reduction of the amide. - Formation of over-reduced or side products. - Degradation of the starting material or product under the reaction conditions. | - Ensure anhydrous conditions, as LiAlH₄ reacts violently with water.[7] - Use a sufficient excess of LiAlH₄. - Control the reaction temperature carefully (e.g., initial addition at 0 °C, followed by reflux). - Perform a careful work-up to quench the excess LiAlH₄ and isolate the product. |
| Difficulty in purifying the final amine product | The amine product may be highly polar and water-soluble. | - Use a suitable solvent system for extraction. - Employ column chromatography with a polar stationary phase or use an appropriate eluent system for silica gel chromatography. - Consider converting the amine to a salt (e.g., hydrochloride) to facilitate isolation and purification by recrystallization, followed by liberation of the free amine. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
This procedure is adapted from similar syntheses of pyrazole esters.[1][8]
Reagents and Materials:
-
Ethyl 2,4-dioxovalerate
-
Ethylhydrazine oxalate
-
Sodium acetate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethylhydrazine oxalate (1.0 eq) in a mixture of ethanol and water, add sodium acetate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2,4-dioxovalerate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the desired regioisomer.
Step 2: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Reagents and Materials:
-
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
-
Anhydrous ammonia
-
Methanol
-
Sealed reaction vessel
Procedure:
-
Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in methanol in a high-pressure reaction vessel.
-
Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Seal the vessel and heat it to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This procedure is based on standard LiAlH₄ reductions of amides.[3][9]
Reagents and Materials:
-
1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or a standard Fieser work-up (water, 15% NaOH, water)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for Pyrazole Synthesis (Step 1) - Literature Examples for Similar Reactions
| Entry | Hydrazine | Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethyl 2,4-dioxovalerate | Ethanol | 0 to RT | 74-97 | [8] |
| 2 | Methylhydrazine | Ethyl 2,4-dioxopentanoate | Ethanol | Reflux | Mixture of regioisomers (2:1) | [1] |
| 3 | Arylhydrazines | 4,4,4-trifluoro-1-arylbutan-1,3-diones | N,N-dimethylacetamide | RT | 74-77 | [2] |
Table 2: Conditions for Amide Reduction (Step 3) - General Conditions
| Reducing Agent | Solvent | Temperature (°C) | Work-up | Common Byproducts | Reference |
| LiAlH₄ | Anhydrous THF or Diethyl ether | 0 to Reflux | Fieser work-up (H₂O, NaOH(aq), H₂O) | None typically, if reaction goes to completion | [3][9] |
| BH₃·THF | Anhydrous THF | RT to Reflux | Acidic work-up (e.g., HCl) | Borane-amine complexes | General Organic Chemistry Textbooks |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Pyrazole Synthesis (Step 1)
Caption: Troubleshooting workflow for the pyrazole formation step.
Logical Relationships in Amide Reduction (Step 3)
Caption: Key factors for a successful amide reduction.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of active cysteine proteases by affinity chromatography with attached E-64 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
improving the yield and purity of 5-Aminomethyl-1-ethyl-3-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Aminomethyl-1-ethyl-3-methylpyrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Ethyl Ester (Intermediate I)
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of Pyrazole Nitrogen | Ensure the base used (e.g., NaH, K₂CO₃) is fresh and handled under anhydrous conditions to maintain its reactivity. |
| Formation of Regioisomer (1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester) | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can significantly improve regioselectivity in favor of the desired N-1 alkylation product.[1] |
| Low Reactivity of Ethylating Agent | Consider using a more reactive ethylating agent, such as diethyl sulfate, but handle with extreme caution due to its toxicity. Ensure the reaction temperature is optimal for the chosen alkylating agent. |
| Suboptimal Reaction Temperature | For N-alkylation of pyrazoles, reaction temperatures can be critical. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield.[2] |
Problem 2: Inefficient Conversion of Ester to 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide (Intermediate II)
| Potential Cause | Suggested Solution |
| Low Solubility of Ammonia in the Reaction Solvent | Use a saturated solution of ammonia in an appropriate alcohol (e.g., methanol, ethanol) or conduct the reaction in a sealed vessel under pressure to maintain a high concentration of ammonia. |
| Reversibility of the Amidation Reaction | Ensure the removal of the alcohol byproduct (ethanol) to drive the equilibrium towards the amide product. This can be achieved by conducting the reaction at a temperature above the boiling point of the alcohol, if the solvent system allows. |
| Steric Hindrance | While less of an issue with ammonia, ensure the reaction is run for a sufficient duration with adequate heating to overcome any steric hindrance around the ester group. |
Problem 3: Low Yield or Incomplete Reduction of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide to this compound
| Potential Cause | Suggested Solution |
| Inactive or Insufficient LiAlH₄ | Lithium aluminum hydride is highly reactive with moisture. Ensure it is a fresh, finely ground powder and the reaction is conducted under strictly anhydrous conditions (dry solvent, inert atmosphere). An excess of LiAlH₄ (typically 2-4 equivalents) is often required. |
| Formation of Stable Aluminum Complexes | The work-up procedure is crucial. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can be effective in precipitating aluminum salts for easy filtration. |
| Side Reactions | Over-reduction is generally not an issue for this transformation, but incomplete reduction can occur. Ensure the reaction is refluxed for a sufficient period. |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product is a Polar, Water-Soluble Amine | The basic nature of the amine allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer (e.g., with NaOH) followed by extraction with an organic solvent will yield the purified amine. |
| Co-elution with Starting Material or Byproducts on Silica Gel | Amines can streak on standard silica gel. Consider deactivating the silica gel with triethylamine (e.g., by including 1-2% triethylamine in the eluent) or using alumina for column chromatography. |
| Product is an Oil and Difficult to Crystallize | Consider converting the amine to a salt (e.g., hydrochloride or oxalate salt) for purification by recrystallization. The free base can be regenerated after purification if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective synthetic route starts from the commercially available ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is followed by N-ethylation to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then converted to the corresponding carboxamide by reaction with ammonia. Finally, the amide is reduced to the target aminomethyl compound, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: How can I improve the regioselectivity of the N-ethylation step?
A2: The reaction of 3-methyl-1H-pyrazole-5-carboxylate with an ethylating agent can produce a mixture of N-1 and N-2 ethylated regioisomers. Studies have shown that the choice of solvent can significantly influence the regioselectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically favor the formation of the desired N-1 substituted pyrazole.[1]
Q3: Are there alternative methods to reduce the pyrazole carboxamide to the amine?
A3: While LiAlH₄ is a very effective reagent for this transformation, other reducing agents can be used. Borane complexes, such as BH₃·THF or BH₃·SMe₂, are also capable of reducing amides to amines. The reaction conditions for these reagents may differ from those for LiAlH₄, so it is important to consult relevant literature for specific protocols.
Q4: My final product appears to be contaminated with inorganic salts after the LiAlH₄ work-up. How can I remove them?
A4: Inorganic salts, primarily aluminum salts, are common byproducts of a LiAlH₄ reduction work-up. If they are not fully removed by filtration, an acid-base extraction is highly effective. The organic amine product will be extracted into the acidic aqueous phase, leaving non-basic organic impurities behind. The inorganic salts will also remain in the aqueous phase. After basifying the aqueous layer, the pure amine can be extracted with an organic solvent.
Q5: Can I synthesize the target compound via a nitrile intermediate instead of an amide?
A5: Yes, a synthetic route through a nitrile intermediate is a viable alternative. This would involve dehydrating the 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide to the corresponding 5-carbonitrile. This nitrile can then be reduced to the 5-aminomethyl pyrazole. Common methods for nitrile reduction include catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium on carbon catalyst) or reduction with LiAlH₄.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Ethyl Ester (Intermediate I)
-
To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent (e.g., DMF or 2,2,2-trifluoroethanol for improved regioselectivity), add a base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add an ethylating agent like ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N-1 isomer from any N-2 regioisomer.
Protocol 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide (Intermediate II)
-
Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture at 100-120°C for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude amide can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/hexanes.
Protocol 3: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (1 equivalent) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or by column chromatography on silica gel (pre-treated with triethylamine) or alumina.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Characterization of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Isomerism: How can I distinguish between regioisomers of a substituted pyrazole?
Question: My synthesis, using an asymmetrical precursor like a 1,3-diketone, is expected to produce a mixture of regioisomers (e.g., 1,3,5-trisubstituted pyrazoles). How can I definitively identify the major and minor products?
Answer: The reaction of asymmetrical precursors often leads to the formation of regioisomeric pyrazoles, and their correct structural assignment is a critical challenge.[1][2] A combination of spectroscopic techniques is typically required for unambiguous identification.
Troubleshooting Guide & Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques are powerful tools for distinguishing regioisomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. A key correlation to look for is between the N-substituent and the protons on the adjacent C3 or C5 substituent. For example, in an N-methyl pyrazole, a NOESY correlation between the N-CH₃ protons and the protons of the C5-substituent confirms the 1,5-disubstituted isomer. The absence of this correlation, and a potential correlation to the C3-proton, would suggest the 1,3-isomer.[3]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the connectivity of the pyrazole core. For instance, the protons of the N-substituent should show a correlation to both the C3 and C5 carbons of the pyrazole ring, helping to assign their chemical shifts.
-
-
X-Ray Crystallography: This is the most definitive method for structure elucidation. If you can grow a suitable single crystal, X-ray analysis provides an unambiguous assignment of the molecular structure, confirming the position of all substituents.[2][4]
-
Mass Spectrometry (MS): While mass spectrometry will not typically distinguish between regioisomers as they have the same molecular weight, differences in fragmentation patterns can sometimes be observed. However, this is not as reliable as NMR or crystallography for primary identification.
Workflow for Regioisomer Identification
Caption: Workflow for synthesis and characterization of pyrazole regioisomers.
Tautomerism: Why are the signals in my N-H pyrazole NMR spectrum broad?
Question: I am characterizing an N-unsubstituted pyrazole, and the ¹H and ¹³C NMR signals for the pyrazole ring appear broad or as averaged peaks. What is happening and how can I obtain a clean spectrum?
Answer: This is a classic challenge in pyrazole characterization caused by prototropic tautomerism . In N-unsubstituted pyrazoles, the N-H proton can rapidly exchange between the two nitrogen atoms.[5] If this exchange is on the same timescale as the NMR experiment, it leads to coalescence or significant broadening of the signals for the C3 and C5 positions, as the instrument observes an average of the two distinct tautomeric forms.[5]
Troubleshooting Guide & Key Techniques:
-
Low-Temperature NMR: Cooling the sample slows down the rate of proton exchange.[6] Often, below a certain temperature (the coalescence temperature), the exchange becomes slow enough on the NMR timescale to resolve sharp, distinct signals for each individual tautomer present in the solution.[6]
-
Solvent Selection: The tautomeric equilibrium and the rate of exchange are highly dependent on the solvent.[5][7]
-
Aprotic Solvents (e.g., CDCl₃, Acetone-d₆): These are often good choices for initial analysis.
-
Protic Solvents (e.g., D₂O, Methanol-d₄): These can accelerate proton exchange, making signal resolution more difficult.
-
Hydrogen-Bonding Solvents (e.g., DMSO-d₆): These solvents can interact with the pyrazole N-H, potentially favoring one tautomer and slowing the intermolecular exchange that causes broadening.[5][8]
-
-
Solid-State NMR (CPMAS): In the solid state, molecules are typically locked into a single conformation. Solid-state NMR allows for the observation of a single, non-exchanging tautomer, providing clear chemical shift data that can be compared to solution-state spectra.[5][9][10]
Troubleshooting Logic for Broad NMR Signals
Caption: Decision tree for troubleshooting broad NMR signals in pyrazole spectra.
Quantitative Data: Tautomerism Effects on ¹³C NMR
The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form. The table below shows representative data for 1-phenyl-1H-pyrazol-3-ol, which exists predominantly in the OH-form. The distinct chemical shifts for C3 and C5 confirm the presence of a single dominant tautomer in solution.
| Atom | ¹³C Chemical Shift (δ, ppm) in CDCl₃ | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ |
| Pyrazole C3 | 164.0 | - |
| Pyrazole C4 | 94.2 | 5.82 |
| Pyrazole C5 | 129.1 | 8.18 |
| OH | - | 10.28 |
| Data sourced from a study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one.[8] |
Mass Spectrometry: What are the expected fragmentation patterns for pyrazoles?
Question: I am analyzing my substituted pyrazole using electron ionization mass spectrometry (EI-MS). What are the characteristic fragmentation pathways I should look for to support my structural assignment?
Answer: The pyrazole ring exhibits characteristic fragmentation patterns under EI-MS. Understanding these pathways is crucial for interpreting the mass spectrum correctly. The two most important fragmentation processes for the parent pyrazole ring are:
-
Expulsion of Hydrogen Cyanide (HCN): Loss of a 27 Da neutral fragment from the molecular ion ([M]⁺) or the [M-H]⁺ ion.[11][12]
-
Loss of Dinitrogen (N₂): This typically occurs after the initial loss of a hydrogen atom, leading to a [M-H-N₂]⁺ fragment.[11][12]
The nature and position of substituents can significantly alter these primary fragmentation routes.[11][13] Often, the initial fragmentation involves the loss of the substituent or parts of it. For example, nitro-substituted pyrazoles commonly show initial losses of O, NO, and NO₂.[13]
Quantitative Data: Common Mass Fragments of Substituted Pyrazoles
| Substituent | Precursor Ion | Characteristic Loss | Fragment m/z |
| 4-Nitro | [M]⁺ (m/z 113) | NO₂ | 67 |
| 4-Acetyl | [M]⁺ (m/z 110) | CH₃CO | 67 |
| 4-Acetyl | [M]⁺ (m/z 110) | CH₃ | 95 (Base Peak) |
| 4-Cyano | [M]⁺ (m/z 93) | HCN | 66 |
| 4-Phenyl | [M]⁺ (m/z 144) | H, N₂ | 115 |
| Data compiled from studies on pyrazole fragmentation.[11][13] |
X-Ray Crystallography: What are some tips for growing high-quality crystals of pyrazole derivatives?
Question: My pyrazole compound is an oil or a microcrystalline powder, and I am struggling to obtain single crystals suitable for X-ray diffraction. Are there any specific challenges or methods for pyrazole derivatives?
Answer: Obtaining diffraction-quality single crystals is a common bottleneck in chemical research. For pyrazoles, their ability to form strong hydrogen bonds and engage in π-π stacking can influence crystallization behavior. The crystal packing is often dominated by the formation of dimers, trimers, or extended chain-like structures (catemers) through N-H···N hydrogen bonds.[9][14]
Troubleshooting Guide & Crystallization Protocols:
-
Purity is Paramount: Ensure your compound is highly pure. Trace impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: This is the most critical variable.
-
Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, dichloromethane) to near-saturation and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Solvent/Anti-Solvent Diffusion: Create a layered system. Dissolve your compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface. Common pairs include Dichloromethane/Hexane and Ethanol/Water.
-
-
Sublimation: For thermally stable, non-ionic compounds, sublimation can produce excellent crystals. This method was successfully used to obtain crystals of 4-iodo-1H-pyrazole.[14]
Quantitative Data: Example Crystallographic Parameters for Pyrazole Derivatives
| Compound | Crystal System | Space Group | Reference |
| 4-Bromo-3-phenylpyrazole | Triclinic | P-1 | [6] |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | [14] |
| (Z)-3-Methyl-1-phenyl-4-[...]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | [15] |
| Pyrazole-pyrazoline hybrid 5a | Monoclinic | P2₁/n | [4] |
Experimental Protocols
Protocol 1: NMR Analysis for Regioisomer and Tautomer Identification
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to assess purity and observe general features. Note any significant line broadening.
-
2D NMR (for Isomerism):
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations between N-substituents and adjacent ring substituents.
-
HMBC: Acquire a 2D HMBC spectrum optimized for a J-coupling of 8 Hz to establish 2- and 3-bond correlations, confirming the carbon-hydrogen framework.
-
-
Low-Temperature Study (for Tautomerism):
-
Use a suitable solvent with a low freezing point (e.g., CD₂Cl₂ or Acetone-d₆).
-
Acquire a series of ¹H or ¹³C spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K, 233 K, etc.) until the broad signals resolve into sharp peaks or until the solvent limit is reached.
-
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane, or as a solid probe) into the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.[16]
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 40-500 Da).
-
Interpretation: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, looking for characteristic neutral losses (e.g., H, HCN, N₂, and substituent-specific fragments) to support the proposed structure.[11][12]
Protocol 3: Single-Crystal X-Ray Diffraction Data Collection
-
Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a goniometer head.[14]
-
Data Collection:
-
Structure Solution and Refinement:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. spast.org [spast.org]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Aminomethyl-1-ethyl-3-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Aminomethyl-1-ethyl-3-methylpyrazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of this compound?
A1: The solubility of this compound is influenced by its molecular structure. The pyrazole ring and the ethyl and methyl substituents contribute to its hydrophobicity. However, the presence of a primary amine in the aminomethyl group provides a handle for increasing aqueous solubility through pH modification, as this group can be protonated to form a more soluble salt.
Q2: How does pH affect the solubility of this compound?
A2: As a compound with a basic aminomethyl group, the solubility of this compound is highly pH-dependent.[1][2] In acidic conditions, the primary amine becomes protonated (-NH2 to -NH3+), forming a more polar and, therefore, more water-soluble salt.[3] Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, adjusting the pH of the aqueous solution to be acidic is a primary strategy to enhance its solubility.[1]
Q3: What are co-solvents and how can they improve the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5] They work by reducing the polarity of the solvent system, which can better solvate the hydrophobic portions of the this compound molecule. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[5][6]
Q4: Can salt formation be used to improve the solubility of this compound?
A4: Yes, forming a salt of the compound is a highly effective method to increase its aqueous solubility.[7] Given the basic nature of the aminomethyl group, reacting the compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, tartaric acid) will form a salt that is generally much more soluble in water than the free base. The choice of the counter-ion can also influence the solubility and stability of the resulting salt.
Q5: What is the role of excipients like cyclodextrins in enhancing solubility?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, by encapsulating the hydrophobic parts of the molecule within their cavity.[8] This complex is then more readily dissolved in water due to the hydrophilic exterior of the cyclodextrin.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
-
Possible Cause: The concentration of the compound exceeds its equilibrium solubility in the current formulation.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is sufficiently low to maintain the protonated, soluble form of the compound. Re-adjust the pH with a suitable acid if necessary.
-
Increase Co-solvent Concentration: If using a co-solvent system, consider incrementally increasing the percentage of the organic co-solvent.
-
Evaluate Temperature Effects: Determine if the solubility is highly temperature-dependent. If so, ensure the solution is stored at a temperature that maintains solubility.
-
Consider a Different Salt Form: If you have prepared a salt of the compound, it's possible that a different counter-ion could provide greater stability and solubility.
-
Issue 2: Low dissolution rate of the solid compound.
-
Possible Cause: The particle size of the solid compound is too large, limiting the surface area available for dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ techniques like micronization or milling to reduce the particle size of the solid compound.[5][9] This increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]
-
Use of Wetting Agents: Incorporate a small amount of a surfactant or wetting agent into the dissolution medium to improve the wetting of the hydrophobic solid particles.
-
Formulate as a Solid Dispersion: Create a solid dispersion by dissolving the compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent and then removing the solvent. This results in the compound being molecularly dispersed in the carrier, which can significantly improve the dissolution rate.[10]
-
Data Presentation
Table 1: Example Data for pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 2.0 | 0.1 M HCl | > 50 |
| 4.0 | 0.1 M Acetate Buffer | 25.8 |
| 6.0 | 0.1 M Phosphate Buffer | 5.2 |
| 7.4 | 0.1 M Phosphate Buffer | 1.1 |
| 9.0 | 0.1 M Borate Buffer | < 0.5 |
Table 2: Example Data for Co-solvent Effects on Solubility in a Buffered Solution (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0 | 1.1 |
| Ethanol | 10 | 3.5 |
| Ethanol | 20 | 8.2 |
| Propylene Glycol | 10 | 4.1 |
| Propylene Glycol | 20 | 9.8 |
| PEG 400 | 10 | 6.3 |
| PEG 400 | 20 | 15.7 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH of the buffers.
Protocol 2: Evaluation of Co-solvent Effects
-
Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with varying concentrations of a selected co-solvent (e.g., 0%, 10%, 20%, 30% v/v ethanol in a pH 7.4 buffer).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent system.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours.
-
Sample Collection and Preparation: Filter the samples to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: Effect of pH on the ionization and solubility of an amine-containing compound.
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered during experiments with pyrazole-based compounds.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cellular Phenotype
You observe a cellular effect that is not consistent with the known function of the intended target of your pyrazole-based inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition: Your compound may be inhibiting other kinases in the same or different signaling pathways. | 1. Perform a broad kinase screen: Test your compound against a panel of kinases (kinome profiling) to identify potential off-target interactions.[1][2] 2. Analyze downstream signaling: Use techniques like Western blotting to check the phosphorylation status of key downstream effectors of suspected off-target kinases. |
| Paradoxical pathway activation: At certain concentrations, some inhibitors can paradoxically activate signaling pathways. For example, high doses of celecoxib have been shown to activate NF-κB.[3] | 1. Perform a dose-response experiment: Test a wide range of compound concentrations in your cellular assay to see if the unexpected phenotype is dose-dependent. 2. Investigate alternative signaling pathways: Explore pathways known to be activated by off-target effects of similar compounds. |
| Compound promiscuity: The compound may bind to non-kinase proteins. | 1. Conduct target deconvolution studies: Use techniques like chemical proteomics with kinobeads to pull down binding partners from cell lysates. 2. Perform thermal shift assays (DSF): Assess the binding of your compound to a panel of purified proteins to identify non-kinase targets.[4][5][6] |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50
The concentration of your pyrazole-based compound required for 50% inhibition in a biochemical assay (IC50) is significantly different from the effective concentration in a cellular assay (EC50).
| Possible Cause | Troubleshooting Step |
| Poor cell permeability: The compound may not be efficiently entering the cells. | 1. Assess cell permeability: Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to determine the compound's ability to cross cell membranes. 2. Modify the compound structure: Use structure-activity relationship (SAR) insights to make the compound more cell-permeable, for example, by altering its lipophilicity. |
| High protein binding in cell culture media: The compound may be binding to proteins in the media, reducing its free concentration. | 1. Measure protein binding: Determine the extent of compound binding to serum proteins in your cell culture media. 2. Adjust dosing calculations: Account for protein binding when determining the effective concentration for your cellular assays. |
| Cellular efflux pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein. | 1. Use efflux pump inhibitors: Co-incubate your compound with known efflux pump inhibitors to see if cellular potency increases. 2. Modify the compound to evade efflux: Redesign the compound to be a poorer substrate for common efflux pumps. |
| Off-target effects masking the on-target phenotype: Inhibition of an off-target protein may counteract the effect of inhibiting the intended target. | 1. Generate a selective analog: Synthesize a more selective version of your inhibitor based on SAR and test it in the cellular assay. 2. Use genetic approaches: Use siRNA or CRISPR to knock down the intended target and see if it phenocopies the effect of your compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of pyrazole-based kinase inhibitors?
A1: Pyrazole-based kinase inhibitors often target the ATP-binding pocket of kinases, which is highly conserved across the kinome. This can lead to off-target inhibition of other kinases. For example, some pyrazole-based JAK2 inhibitors have shown activity against Flt-3, VEGFR-2, and PDGFRα.[2] Dasatinib, a multi-targeted inhibitor, is known to inhibit ABL, SRC family kinases, c-Kit, and PDGFR.[7] Off-target effects can also extend beyond the kinome.
Q2: How can I rationally design more selective pyrazole-based inhibitors?
A2: Structure-activity relationship (SAR) studies are crucial for designing selective inhibitors. Key strategies include:
-
Exploiting differences in the ATP-binding site: Subtle differences in the amino acid residues of the ATP-binding pocket can be exploited. For example, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole inhibitors allows for better occupancy of the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.[8]
-
Modifying the pyrazole core: Small modifications to the pyrazole ring can have significant effects on selectivity. For instance, in a series of 3-amino-1H-pyrazole-based inhibitors, introducing a methyl ester on the pyrazole dramatically reduced the number of off-targets while maintaining high potency for the intended target, CDK16.[5]
-
Targeting unique features of the kinase: The pyrazole moiety can be used to interact with specific residues in the hinge region of the kinase, contributing to selectivity.[1][9]
Q3: What experimental approaches can I use to profile the selectivity of my pyrazole compound?
A3: A multi-pronged approach is recommended:
-
Biochemical Assays: These assays directly measure the inhibition of purified enzymes.
-
Luminescence-based assays (e.g., ADP-Glo™): Quantify kinase activity by measuring ADP production.[10]
-
Radiometric assays: A gold standard that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
-
Binding Assays: These assays measure the direct interaction between your compound and a protein.
-
Cell-Based Assays: These assays confirm target engagement and assess phenotypic outcomes in a cellular context.
-
Western Blotting: To probe the phosphorylation status of downstream targets.
-
Cell cycle analysis: To determine the effect of the compound on cell cycle progression.[5]
-
-
Kinome-wide Profiling: Test your compound against a large panel of kinases to get a comprehensive selectivity profile.
Q4: My pyrazole compound is not very potent in cellular assays despite having a good biochemical IC50. What should I do?
A4: This is a common issue and can be due to several factors as outlined in the troubleshooting guide for "Discrepancy Between Biochemical IC50 and Cellular EC50". You should systematically investigate cell permeability, protein binding in the media, and the possibility of cellular efflux. It is also important to consider that off-target effects could be masking your expected cellular phenotype.
Quantitative Data on Pyrazole-Based Inhibitor Selectivity
The following table summarizes the selectivity data for representative pyrazole-based kinase inhibitors. The selectivity score is a measure of how specific a compound is, with a lower score indicating higher selectivity.
| Compound | Primary Target(s) | IC50/Ki on Primary Target(s) | Key Off-Targets (with IC50/Ki if available) | Selectivity Score | Reference |
| Compound 73 (ROS1 Inhibitor) | ROS1 | - | - | 0.076 | [1] |
| Imatinib | ABL | - | - | 0.12 | [1] |
| Dasatinib | ABL, SRC family | - | c-Kit, PDGFRα/β, MAPK | 0.26 | [1][7] |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | JAK3 (~430 nM) | - | [9] |
| Afuresertib (Akt inhibitor) | Akt1 | Ki = 0.08 nM | - | - | [1] |
| SR-3576 (JNK3 inhibitor) | JNK3 | IC50 = 7 nM | p38 (>20 µM) | - | [8] |
| Compound 41 (JAK2 inhibitor) | JAK2 | - | Selective for JAK2 and JAK3 over other tested kinases | - | [1][2] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Inhibitor Profiling
This protocol is adapted from Promega's technical manuals and is a luminescent assay to measure kinase activity by quantifying ADP production.[10][11][12][13]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Pyrazole-based inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your pyrazole inhibitor in DMSO. Create a serial dilution of the inhibitor.
-
Prepare the kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare the kinase, substrate, and ATP solutions in the reaction buffer. The optimal concentrations of each will need to be determined empirically.
-
-
Set up the Kinase Reaction:
-
Add 1 µL of your inhibitor dilution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mix.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Terminate the Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP and Measure Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Ligand Binding
This protocol is based on established methods for DSF to assess protein-ligand binding by measuring changes in protein thermal stability.[4][6][14][15][16]
Materials:
-
Purified protein of interest
-
Pyrazole-based compound
-
SYPRO™ Orange dye (or similar fluorescent dye)
-
Real-Time PCR instrument with a thermal ramping feature
-
PCR plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., DMSO).
-
Prepare the protein solution in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl). The optimal protein concentration needs to be determined.
-
Prepare a working solution of SYPRO™ Orange dye.
-
-
Set up the Assay:
-
In each well of a PCR plate, add the protein solution.
-
Add the pyrazole compound or vehicle control (e.g., DMSO) to the wells.
-
Add the SYPRO™ Orange dye to each well.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Denaturation and Fluorescence Measurement:
-
Place the PCR plate in the Real-Time PCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the compound. A positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
Visualizations
Caption: Experimental workflow for assessing and mitigating off-target effects.
Caption: Logic diagram for using SAR to improve inhibitor selectivity.
Caption: Signaling pathway illustrating on- and off-target effects.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. eubopen.org [eubopen.org]
- 16. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of Dosage for In Vivo Efficacy of 5-Aminomethyl-1-ethyl-3-methylpyrazole
Disclaimer: There is currently a limited amount of publicly available scientific literature and data regarding the in vivo efficacy, dosage optimization, and specific signaling pathways of 5-Aminomethyl-1-ethyl-3-methylpyrazole. The following technical support center content is a generalized template based on common experimental considerations for novel pyrazole derivatives and is intended to serve as a framework for researchers. The quantitative data and specific protocols provided are illustrative examples and should not be considered as established experimental results for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine model?
A1: For a novel pyrazole derivative without established in vivo data, a dose-range finding study is strongly recommended. A common starting point, extrapolated from other pyrazole compounds with anti-inflammatory or anti-cancer properties, might be in the range of 1-10 mg/kg.[1][2][3] However, this should be preceded by in vitro cytotoxicity and efficacy assays to determine a relevant concentration range for in vivo testing.
Q2: What is the most common route of administration for this compound?
A2: The optimal route of administration depends on the compound's physicochemical properties (e.g., solubility, stability). Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), and oral gavage (PO). Given that this compound is described as a liquid, formulation with a suitable vehicle for the chosen route is critical.[4]
Q3: What are the potential mechanisms of action for pyrazole derivatives?
A3: Pyrazole derivatives have been shown to exhibit a wide range of biological activities by targeting various cellular pathways.[2][5] Depending on the specific substitutions on the pyrazole ring, these compounds can act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) or protein kinases.[1] Some pyrazole-based compounds are also known to induce apoptosis in cancer cells or act as antiviral agents.[1][2] The precise mechanism of this compound has not been elucidated in the available literature.
Q4: How can I monitor for potential toxicity of this compound in vivo?
A4: Toxicity can be monitored through several key observations. Acute toxicity can be assessed by monitoring for signs of distress in the animal models (e.g., weight loss, changes in behavior, ruffled fur). For more detailed analysis, it is advisable to perform complete blood counts (CBC) and serum biochemistry profiles to check for markers of liver and kidney damage (e.g., ALT, AST, creatinine). Histopathological examination of major organs at the end of the study is also recommended.
Troubleshooting Guides
Issue 1: Low or no observed efficacy in vivo
-
Possible Cause 1: Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration in the target tissue.
-
Solution: Perform a dose-escalation study to determine if a higher dose yields a significant effect. Ensure the dose is still within a non-toxic range.
-
-
Possible Cause 2: Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized and cleared from circulation.
-
Solution: Conduct pharmacokinetic (PK) studies to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax). Consider reformulating with a different vehicle or changing the route of administration.
-
-
Possible Cause 3: Inappropriate Animal Model: The chosen animal model may not accurately represent the human disease state you are targeting.
-
Solution: Review the literature to ensure the selected model is appropriate for the compound's suspected mechanism of action.
-
Issue 2: Observed Toxicity or Adverse Events in Animal Models
-
Possible Cause 1: Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Reduce the dosage and frequency of administration. Conduct a formal MTD study to establish a safe therapeutic window.
-
-
Possible Cause 2: Vehicle-related toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the effects of the vehicle alone. If toxicity is observed, explore alternative, biocompatible vehicles.
-
Data Presentation
Table 1: Example Dose-Ranging and Efficacy Study Summary
| Dose Group (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | IP | Daily | 0% | +5% |
| 1 | IP | Daily | 15% | +4% |
| 5 | IP | Daily | 45% | +1% |
| 10 | IP | Daily | 68% | -3% |
| 20 | IP | Daily | 72% | -10% (Toxicity Observed) |
Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Assessment
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A549 lung cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID).
-
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the compound and vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Workflow for an in vivo xenograft efficacy study.
Caption: Hypothetical signaling pathway for a pyrazole derivative.
References
Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for aminomethyl pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying aminomethyl pyrazole derivatives?
A1: The most prevalent purification techniques for aminomethyl pyrazole derivatives are column chromatography and recrystallization.[1][2] Column chromatography is highly effective for separating complex mixtures and isolating the desired product from reaction byproducts and unreacted starting materials.[2] Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is identified.[3][4]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[1] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the purified compound and identifying any remaining impurities.[2]
Q3: What are some common impurities encountered during the synthesis of aminomethyl pyrazole derivatives?
A3: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[6][7][8]
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when the aminomethyl group or other reactive functionalities on the pyrazole ring interfere with the desired reaction or purification process. For instance, the basicity of the amino group can lead to streaking on silica gel columns. Protecting the amine, for example as a Boc-carbamate, can improve its chromatographic behavior, leading to better separation and yield.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution | Expected Outcome |
| Streaking of the compound on the TLC plate and column. | The basic aminomethyl group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent system. | Reduced streaking and improved peak shape, leading to better separation. |
| Poor separation of the desired product from impurities. | The chosen eluent system has suboptimal polarity. | Systematically vary the solvent ratio of a binary or ternary eluent system to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on TLC. Consider switching to a different solvent system with different selectivities (e.g., from ethyl acetate/hexane to dichloromethane/methanol). | Improved resolution between the product and impurity spots on TLC, translating to better separation on the column. |
| Low recovery of the product from the column. | The compound is highly polar and is irreversibly adsorbing to the silica gel. | Use a more polar eluent system or switch to a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica. | Increased elution of the polar compound, leading to higher recovery. |
| Co-elution of regioisomers. | The regioisomers have very similar polarities. | Employ a less polar solvent system to maximize small differences in polarity. Use a longer column or a stationary phase with a smaller particle size for higher resolution. Alternatively, consider derivatization with a protecting group to alter the polarity of one isomer more significantly than the other.[1] | Separation of the regioisomers into distinct bands, allowing for the isolation of the desired product. |
Recrystallization
| Problem | Possible Cause | Solution | Expected Outcome |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3][9] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and mixtures with water or hexanes.[4][10] | The compound fully dissolves in the hot solvent, forming a clear solution. |
| The compound "oils out" instead of forming crystals upon cooling. | The compound's solubility is too high in the chosen solvent, or the solution is supersaturated. The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent and allow to cool slowly. Ensure the boiling point of the solvent is lower than the melting point of the solute. | Formation of solid crystals instead of an oil. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is slow. | Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. | Initiation of crystallization and formation of the desired product. |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the compound. | Increased recovery of the purified crystals. |
| The purified crystals are still impure. | Impurities were trapped within the crystal lattice during rapid crystallization. The impurities have similar solubility to the product. | Allow the solution to cool slowly to promote the formation of larger, purer crystals. If impurities persist, a second recrystallization or purification by column chromatography may be necessary. | Higher purity of the final crystalline product. |
Experimental Protocols
Protocol 1: Purification of a 5-Aminomethyl-1-phenyl-1H-pyrazole Derivative by Column Chromatography
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as a slurry in the chosen eluent (e.g., 30% ethyl acetate in hexane).
-
The column is equilibrated by running the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
The crude aminomethyl pyrazole derivative is dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to this solution, and the solvent is evaporated under reduced pressure to obtain a dry powder of the sample adsorbed onto the silica gel.
-
This dry-loaded sample is then carefully added to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fractions are collected in test tubes and monitored by TLC.
-
-
Analysis and Product Isolation:
-
TLC plates are developed in an appropriate solvent system (e.g., 50% ethyl acetate in hexane) and visualized under UV light and/or with a staining agent (e.g., ninhydrin for primary amines).
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure to yield the purified aminomethyl pyrazole derivative.
-
Protocol 2: Recrystallization of an N-Boc-protected Aminomethyl Pyrazole Derivative
-
Solvent Selection:
-
Dissolution:
-
The crude, protected aminomethyl pyrazole is placed in an Erlenmeyer flask.
-
The chosen solvent is added portion-wise to the flask while heating and stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.
-
-
Crystallization:
-
The hot, saturated solution is allowed to cool slowly to room temperature.
-
The flask is then placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of the cold recrystallization solvent.
-
The purified crystals are then dried in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of aminomethyl pyrazole derivatives.
Caption: A logical decision tree for troubleshooting common purification issues with aminomethyl pyrazole derivatives.
References
- 1. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ijcpa.in [ijcpa.in]
- 6. soc.chim.it [soc.chim.it]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. Solvent selection for recrystallization: An undergraduate organic experiment | Semantic Scholar [semanticscholar.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
addressing instability of 5-Aminomethyl-1-ethyl-3-methylpyrazole under experimental conditions
Welcome to the technical support center for 5-Aminomethyl-1-ethyl-3-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the reliable application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The aminomethyl group is a potential site for chemical reactivity, making the compound susceptible to degradation under certain experimental conditions.
Q2: How does pH impact the stability of this compound?
A2: The pH of the solution can significantly affect the stability of this compound. The amino group is basic and will be protonated at acidic pH. The protonation state can influence its susceptibility to degradation. Both strongly acidic and basic conditions may catalyze hydrolytic degradation or other reactions.[1] It is crucial to maintain a controlled pH environment, and the optimal pH for stability should be determined experimentally for your specific application.
Q3: Is this compound sensitive to light and temperature?
A3: Like many organic molecules, exposure to high temperatures and UV light can potentially lead to degradation.[2] It is recommended to store the compound in a cool, dark place and to protect solutions from direct light, especially during long-term experiments. The extent of sensitivity should be evaluated under your specific experimental setup.
Q4: What are the potential degradation pathways for this molecule?
A4: The primary potential degradation pathway involves the aminomethyl group. This can include oxidative deamination, which would convert the aminomethyl group into an aldehyde or carboxylic acid, with the release of ammonia.[3][4] The pyrazole ring itself is generally stable, but the substituents can influence its overall reactivity.
Q5: How can I assess the stability of this compound in my experimental system?
A5: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[5][6][7] This involves subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, light) and analyzing the formation of any degradation products, typically by using a stability-indicating HPLC method.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected experimental results over time.
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Possible Cause: Degradation of this compound in your stock or working solutions.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh solutions of the compound before each experiment.
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Optimize Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
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Solvent Purity: Ensure the use of high-purity, degassed solvents, as impurities or dissolved oxygen can promote degradation.
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Perform a Stability Check: Analyze a sample of your solution that has been stored under your typical experimental conditions for the duration of an experiment using an appropriate analytical method (e.g., HPLC) to check for the appearance of degradation peaks.
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Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
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Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (see the detailed protocol below) to intentionally generate degradation products. This will help in identifying the retention times and characteristics of potential degradants.
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Analyze Blank Samples: Run blank samples (containing all components of your solution except the active compound) that have been subjected to the same experimental conditions to rule out interferences from other components.
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Mass Spectrometry Analysis: If available, use LC-MS to obtain mass information on the unknown peaks to help in their identification and to understand the degradation pathway.
-
Quantitative Data Summary
| Stress Condition | Potential Degradation Type for Aminomethyl Pyrazoles | Common Degradation Products of Primary Amines |
| Acidic Hydrolysis | Degradation may be catalyzed by low pH. | Generally stable, but depends on the overall molecular structure. |
| Basic Hydrolysis | Potential for base-catalyzed reactions. | Generally stable, but depends on the overall molecular structure. |
| Oxidation | High susceptibility, especially at the aminomethyl group. | N-oxides, aldehydes, carboxylic acids, deamination products.[4][8] |
| Thermal | Degradation rate may increase with temperature. | Varies depending on the compound. |
| Photolytic | Potential for degradation upon exposure to UV/Vis light. | Varies depending on the compound's chromophores. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
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This compound
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HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
Appropriate buffers for your intended experimental pH range
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HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
2. Sample Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
3. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
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Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[2]
4. Time Points:
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Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of degradation. The goal is to achieve 5-20% degradation of the parent compound.[6]
5. Sample Analysis:
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Prior to HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a developed HPLC method. The method should be capable of separating the parent peak from any degradation products. A good starting point for a reverse-phase method would be a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid.
6. Data Evaluation:
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Compare the chromatograms of the stressed samples to that of an unstressed control.
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Identify and quantify the degradation products.
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Calculate the mass balance to ensure that all degradation products are accounted for.
Visualizations
Caption: Potential oxidative degradation pathway of the aminomethyl group.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationships in troubleshooting experimental instability.
References
- 1. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 2. longdom.org [longdom.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for the same pyrazole compound across replicate experiments?
A1: High variability in IC50 values can stem from several factors related to the physicochemical properties of pyrazole compounds and experimental technique. The primary culprits are often poor solubility and compound instability.
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Solubility Issues: Pyrazole compounds, while generally more water-soluble than their benzene counterparts, can still exhibit limited solubility in aqueous assay buffers.[1][2] If the compound precipitates out of solution, the effective concentration will be lower and inconsistent, leading to variable results. Many pyrazole derivatives are more soluble in organic solvents like DMSO, ethanol, and methanol.[2][3]
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Compound Instability: The stability of pyrazole derivatives can be influenced by factors such as pH, temperature, and light exposure. Degradation of the compound over the course of an experiment will lead to a decrease in the active concentration and, consequently, inconsistent results.
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous stock solutions (e.g., high-concentration DMSO stocks), can introduce significant variability.
Q2: My pyrazole compound seems to have lost activity upon storage. What are the best practices for storing these compounds?
A2: Proper storage is critical for maintaining the integrity and activity of pyrazole compounds.
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Stock Solutions: For long-term storage, it is recommended to store pyrazole compounds as concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles, which can lead to compound degradation and solvent absorption of water.
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Solid Form: When stored as a solid, pyrazole compounds are generally stable at room temperature, but it is good practice to keep them in a cool, dark, and dry place.[2]
-
Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment from the frozen stock. Due to lower stability in aqueous media, it is not recommended to store pyrazole compounds in buffer for extended periods.
Q3: I am observing off-target effects that are complicating the interpretation of my results. How can I address this?
A3: Off-target effects are a known challenge in drug discovery, and pyrazole-based inhibitors are no exception.[4][5] These effects occur when a compound interacts with unintended biological targets.
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Selectivity Profiling: The most direct way to identify off-target effects is to perform selectivity profiling against a panel of related targets (e.g., a kinase panel for a kinase inhibitor).[6] This can help determine if the observed phenotype is due to inhibition of the intended target or an off-target.
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Use of Structurally Unrelated Inhibitors: A common strategy to confirm that the observed biological effect is due to the inhibition of a specific target is to use a structurally unrelated inhibitor that targets the same protein. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.
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Dose-Response Analysis: Carefully titrating the concentration of the pyrazole compound is crucial. Using the lowest effective concentration can help minimize off-target effects, which often occur at higher concentrations.[5]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
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Visible precipitate in stock or working solutions.
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Inconsistent results between wells or plates.
-
Lower than expected potency (high IC50 values).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Corrective Actions:
-
Review Solubility Data: Consult the supplier's data sheet or published literature for the compound's solubility in various solvents.
-
Optimize Solvent Concentration: If using DMSO, ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). You may be able to slightly increase the DMSO concentration to improve solubility.
-
Use Physical Methods: Gentle warming, vortexing, or sonication can help dissolve the compound.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a concentrated stock immediately before use.
Quantitative Data: Solubility of a Generic Pyrazole Compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 14 mg/mL | [3] |
| Water | Limited | [2] |
| Ethanol | ≥ 14 mg/mL | [3] |
Issue 2: Compound Instability in Assay Media
Symptoms:
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Potency of the compound decreases over the duration of a long-term experiment.
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Results are not reproducible when the assay is run on different days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Corrective Actions:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your concentrated stock solution.
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Protect from Light: Some compounds are light-sensitive. Store stock solutions in amber vials and protect plates from light during incubation.
-
pH Considerations: The pyrazole ring has a pKa of ~2.5, making it a weak base.[1] Extreme pH in your assay buffer could potentially affect the compound's stability and charge state, which in turn can influence its interaction with the target. Ensure your buffer pH is stable and appropriate for your assay.
Experimental Protocols
Protocol 1: Generic Kinase Inhibition Assay (Luminescent)
This protocol is a general guideline for determining the inhibitory activity of a pyrazole compound against a specific kinase.
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Compound Preparation:
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Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Further dilute the compound series in assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound or control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate to each well.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
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Add 10 µL of a detection reagent (e.g., a reagent that measures the amount of ATP remaining) to each well.
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Incubate at room temperature for 60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of a pyrazole compound on cell proliferation.
-
Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Diagram
Many pyrazole derivatives have been developed as kinase inhibitors, targeting pathways crucial for cell growth and proliferation.[4][6] For example, some pyrazoles inhibit kinases in the PI3K/AKT and MAPK/ERK signaling pathways.[4]
Caption: Simplified diagram of a pyrazole inhibitor targeting the MAPK/ERK pathway.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Scalable Synthesis of Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scalable synthesis of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a small molecule synthesis?
A1: Scaling up a chemical synthesis from the laboratory bench to a manufacturing plant is often not a linear process. Several common challenges arise due to the non-linear effects of changing scale. These include:
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Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which limits efficient heat dissipation. This can lead to runaway reactions.[1][2][3]
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Mixing Efficiency: Achieving homogenous mixing is more difficult in large reactors, which can lead to localized "hot spots," uneven reagent distribution, and ultimately, the formation of impurities and reduced yields.[1][4]
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Mass Transfer: The rate of diffusion of reactants can become a limiting factor in large-scale reactions, affecting reaction rates and product selectivity.[1]
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Crystallization and Product Isolation: Crystallization processes that work well in the lab may not be reproducible on a larger scale, leading to issues with polymorphism, particle size distribution, and purity.[1][4][5] Filtration and drying can also present new challenges at scale.[6]
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Downstream Processing and Purification: Purification methods like chromatography may become impractical or require significant redevelopment for large quantities of material.[7][8]
Q2: How can I improve the yield of my reaction during scale-up?
A2: Improving reaction yield is a key goal of process optimization. Several strategies can be employed:
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Systematic Reaction Optimization: Utilize methods like Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions.[9][10]
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Ensure Purity of Starting Materials: The quality of your starting materials can significantly impact the reaction outcome.[11][12]
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Careful Reagent Addition and Temperature Control: For exothermic reactions, controlling the rate of reagent addition and maintaining a stable internal temperature is crucial to prevent side reactions and decomposition.[1]
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Efficient Mixing: Employ appropriate stirring mechanisms for the scale of your reaction to ensure homogeneity.[1]
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Reaction Monitoring: Track the progress of your reaction using techniques like TLC, HPLC, or NMR to determine the optimal reaction time and quench the reaction appropriately to avoid product degradation.[13]
-
Minimize Transfer Losses: Be meticulous during workup and purification steps to minimize the physical loss of your product.[11][12]
Q3: What is Design of Experiments (DoE) and how can it be applied to chemical synthesis?
A3: Design of Experiments (DoE) is a statistical method for planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control the value of a parameter or group of parameters. In chemical synthesis, DoE allows for the simultaneous variation of multiple reaction parameters to efficiently identify the optimal conditions for a desired outcome, such as maximizing yield or minimizing impurities.[7][9][10] This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method.[7][8]
Troubleshooting Guides
Reaction Troubleshooting
Problem: Low or Inconsistent Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Perform a systematic optimization of reaction parameters (temperature, concentration, stoichiometry, catalyst loading) using a Design of Experiments (DoE) approach.[9][10]2. Ensure the reaction has gone to completion by monitoring with TLC or HPLC.[12][13]3. Verify the accuracy of temperature and pressure monitoring equipment. |
| Poor Reagent Quality | 1. Check the purity of starting materials and reagents.[11][14]2. Use freshly purified solvents and reagents, especially for moisture or air-sensitive reactions.[11] |
| Inefficient Mixing | 1. Ensure the stirring speed and stirrer design are appropriate for the vessel size and viscosity of the reaction mixture.[1]2. For multiphasic reactions, consider using a mechanical stirrer for better agitation. |
| Incomplete Reaction | 1. Increase reaction time and monitor for further conversion.2. Consider a moderate increase in temperature, if the product is stable.3. If the reaction has stalled, consider adding more of the limiting reagent.[11] |
| Product Decomposition | 1. If the product is known to be unstable, consider running the reaction at a lower temperature for a longer time.2. Quench the reaction as soon as it reaches completion to avoid degradation.[11] |
Problem: Unexpected Side Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Localized High Concentrations or Temperatures | 1. Improve mixing to ensure even distribution of reagents and temperature.[1]2. Add reactive reagents slowly or in portions to control the reaction rate and temperature. |
| Reaction Temperature Too High | 1. Lower the reaction temperature to favor the desired reaction pathway.2. Use a reaction calorimeter to better understand the reaction's thermal profile.[3] |
| Incorrect Stoichiometry | 1. Carefully verify the molar ratios of all reactants and reagents. |
| Air or Moisture Contamination | 1. For sensitive reactions, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Crystallization and Product Isolation Troubleshooting
Problem: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Supersaturation Not Reached | 1. Concentrate the solution to increase the concentration of the desired compound.2. Cool the solution slowly to induce crystallization. |
| Solution is Too Pure | 1. Add a seed crystal of the desired compound to initiate crystallization. |
| Incorrect Solvent System | 1. Experiment with different solvent and anti-solvent combinations to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Presence of Impurities Inhibiting Crystallization | 1. Purify the crude material further before attempting crystallization. |
Problem: Product Oiling Out Instead of Crystallizing
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | 1. Attempt to purify the material by another method (e.g., column chromatography) before crystallization. |
| Cooling Rate is Too Fast | 1. Allow the solution to cool to room temperature slowly, then gradually cool further in an ice bath or refrigerator. |
| Inappropriate Solvent | 1. Try a different solvent system. Oiling out can occur when the compound is highly soluble in the chosen solvent even at low temperatures. |
Purification Troubleshooting (HPLC & Column Chromatography)
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the amount of sample injected onto the column.[15] |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to ensure ionizable analytes are in a single ionic form. |
| Column Degradation | 1. Flush the column with a strong solvent to remove contaminants.2. If the problem persists, the column may need to be replaced.[15] |
| Sample Solvent Incompatibility | 1. Dissolve the sample in the mobile phase or a weaker solvent. |
Problem: Inconsistent Retention Times in HPLC
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injecting the sample.[16] |
| Fluctuations in Mobile Phase Composition | 1. Prepare fresh mobile phase and ensure it is well-mixed.2. Degas the mobile phase to remove dissolved air.[15] |
| Temperature Variations | 1. Use a column oven to maintain a consistent column temperature.[15] |
| Pump Malfunction | 1. Check the pump for leaks and ensure it is delivering a consistent flow rate.[15] |
Experimental Protocols
Protocol for Design of Experiments (DoE) in Reaction Optimization
This protocol outlines a general workflow for using a factorial DoE to optimize a chemical reaction.
Objective: To identify the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize product yield.
Methodology:
-
Define Factors and Levels:
-
Identify the key reaction parameters (factors) that are likely to influence the yield (e.g., Temperature, Reactant Concentration, Catalyst Loading).
-
For each factor, define a high (+) and a low (-) level. These levels should be chosen to be significantly different but still within a reasonable operating range.[9]
-
-
Create the Experimental Design Matrix:
-
For a full factorial design with three factors at two levels, there will be 2³ = 8 experiments. The design matrix will systematically cover all possible combinations of the high and low levels for each factor.
Experiment Temperature Concentration Catalyst Loading 1 - - - 2 + - - 3 - + - 4 + + - 5 - - + 6 + - + 7 - + + 8 + + + -
-
Perform the Experiments:
-
Run each of the 8 experiments according to the conditions specified in the design matrix. It is important to randomize the order of the experiments to minimize the impact of any time-dependent systematic errors.
-
Carefully control all other reaction parameters that are not being varied.
-
Accurately measure the yield for each experiment.
-
-
Analyze the Results:
-
Use statistical software to analyze the results of the DoE.
-
The analysis will determine the main effect of each factor on the yield, as well as any interaction effects between the factors.
-
The software can generate a mathematical model that predicts the yield as a function of the chosen factors.
-
-
Optimization and Validation:
-
Use the model to predict the combination of factor levels that will result in the maximum yield.
-
Perform a validation experiment at the predicted optimal conditions to confirm the model's prediction.
-
Protocol for Reaction Calorimetry
This protocol provides a basic outline for using a coffee cup calorimeter to estimate the heat of a reaction. For more accurate and scalable data, a dedicated reaction calorimeter is recommended.
Objective: To determine the enthalpy change (ΔH) of a chemical reaction.
Methodology:
-
Calorimeter Setup:
-
Nest two Styrofoam cups together to create an insulated reaction vessel.
-
Place a lid with holes for a thermometer and a stirrer on top of the cups.[17]
-
-
Measure Reactants:
-
Accurately measure the mass or volume of the first reactant and add it to the calorimeter.
-
Allow the reactant to reach thermal equilibrium and record the initial temperature (T_initial).[17]
-
Accurately measure the mass or volume of the second reactant.
-
-
Initiate the Reaction:
-
Quickly add the second reactant to the calorimeter.
-
Immediately begin stirring and monitoring the temperature.[18]
-
-
Record Temperature Changes:
-
Record the temperature at regular intervals (e.g., every 30 seconds) until the temperature reaches a maximum or minimum and then starts to return to room temperature.[17]
-
-
Data Analysis:
-
Plot temperature versus time to determine the maximum temperature change (ΔT).
-
Calculate the heat absorbed or released by the solution (q_solution) using the formula: q_solution = m * c * ΔT where:
-
m = total mass of the solution
-
c = specific heat capacity of the solution (often approximated as that of water, 4.184 J/g°C)
-
ΔT = the change in temperature (T_final - T_initial)
-
-
Assume that the heat change of the reaction (q_reaction) is equal in magnitude and opposite in sign to the heat change of the solution: q_reaction = -q_solution.
-
Calculate the enthalpy change (ΔH) by dividing q_reaction by the number of moles of the limiting reactant.
-
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yield.
Caption: A workflow diagram for Design of Experiments (DoE).
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aelabgroup.com [aelabgroup.com]
- 6. azom.com [azom.com]
- 7. Related Videos - A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) [visualize.jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Manufacturing Yield Improvement With Data Science | Aimpoint Digital [aimpointdigital.com]
- 14. quora.com [quora.com]
- 15. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 16. lcms.cz [lcms.cz]
- 17. Lab Procedure [chem.fsu.edu]
- 18. scribd.com [scribd.com]
Machine Learning for Small Molecule Design and Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using machine learning in their small molecule design and optimization experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your machine learning experiments in a question-and-answer format.
Data Preparation and Preprocessing
Q: My model's performance is poor. How can I investigate if the input data quality is the issue?
A: Poor data quality is a frequent cause of underperforming machine learning models. A systematic approach to data curation is crucial.[1][2] Here’s how you can troubleshoot your data:
-
Initial Data Exploration: Begin by performing a preliminary exploration of your dataset to identify any immediate complications or inconsistencies.[1]
-
Handle Missing Data and Inconsistencies: Datasets often contain missing values, duplicates, or other inconsistencies.[4] Decide on a strategy for handling missing data, such as removing the entries or using imputation methods like replacing missing values with the mean or median.[5]
-
Standardize Functional Groups and Salts: Ensure that functional groups are represented consistently and remove any salts from your chemical structures.[1]
-
Address Experimental Variability: Analyze the variability of experimental data within and between different labs to identify potential outliers or systematic errors.[1]
-
Tautomer Standardization: Ensure that different tautomeric forms of the same molecule are treated consistently.[1]
Q: How should I represent my molecules for input into a machine learning model?
A: The choice of molecular representation, or "descriptors," is a critical step in building a successful model. The best choice depends on your specific problem and the machine learning algorithm you are using.
-
Molecular Descriptors: These are numerical representations of a molecule's properties. They can range from simple properties like molecular weight and the number of hydrogen bond donors/acceptors to more complex quantum-chemical descriptors like HOMO and LUMO energies.[6]
-
Fingerprints: These are bit strings that represent the presence or absence of certain structural features in a molecule.
-
Graph-Based Representations: For deep learning models, particularly graph neural networks, molecules can be represented as graphs where atoms are nodes and bonds are edges.[7]
-
SMILES Strings: Simplified Molecular Input Line Entry System (SMILES) is a text-based representation of molecules that can be used with certain models, particularly those based on natural language processing techniques.[8][9]
Model Training and Validation
Q: My model performs well on the training data but poorly on the test data. What's happening and how can I fix it?
A: This is a classic case of overfitting . Overfitting occurs when a model learns the training data too well, including the noise, and fails to generalize to new, unseen data.[10] Here are some strategies to address overfitting:
-
Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance.[11]
-
Regularization: Employ regularization techniques (e.g., L1/L2 regularization) to penalize model complexity and prevent it from fitting the noise in the training data.[10]
-
Feature Selection: Carefully select the most relevant molecular descriptors to reduce the complexity of your model.[10]
-
Increase Data Size: If possible, increase the size of your training dataset to provide the model with more examples to learn from.
-
Simplify the Model: A simpler model with fewer parameters is less likely to overfit.
Q: How do I know if my QSAR model is reliable?
A: The reliability of a Quantitative Structure-Activity Relationship (QSAR) model depends on rigorous validation.[12][13] Best practices for QSAR model validation include:
-
Internal Validation: Use techniques like cross-validation on the training set to assess the model's internal consistency.[13] A high cross-validated correlation coefficient (q²) is necessary but not sufficient for a model to have high predictive power.[13]
-
External Validation: The most crucial step is to evaluate the model's performance on an external test set of compounds that were not used during model development.[13]
-
Applicability Domain (AD): Define the chemical space where your model can make reliable predictions. Predictions for molecules outside the AD are likely to be inaccurate.
-
Y-Randomization: This test involves randomly shuffling the biological activity data and rebuilding the model. A good QSAR model should have significantly lower performance on the randomized data.
Generative Models
Q: My generative model is producing a large number of invalid or unrealistic molecules. How can I improve the quality of the generated molecules?
A: Generating chemically valid and synthesizable molecules is a common challenge for generative models.[14] Here are some approaches to improve the output:
-
Use Validated Architectures: Employ generative model architectures that are known to produce a higher percentage of valid molecules, such as those based on SELFIES (SELF-referencIng Embedded Strings) representation, which is designed to ensure chemical validity.[15]
-
Incorporate Domain Knowledge: Integrate chemical rules and constraints into the generation process. This can be done through reinforcement learning, where the model is rewarded for generating molecules with desirable properties, including synthetic accessibility.[9]
-
Knowledge-Enhanced Models: Utilize biomedical knowledge graphs to guide the generative process, ensuring the generated molecules are not only chemically valid but also biologically relevant.[15][16]
-
Post-Generation Filtering: Even with advanced models, some manual curation and filtering of the generated molecules by medicinal chemists is often necessary.[17]
FAQs
This section provides answers to frequently asked questions about machine learning in small molecule design.
General Concepts
Q: What are the main types of machine learning used in drug discovery?
A: The most common types of machine learning applied in drug discovery include:
-
Supervised Learning: This is the most widely used approach, where the model learns from data that has been labeled with the correct output.[18] It is used for tasks like predicting a molecule's activity or toxicity.
-
Unsupervised Learning: This approach is used when the data is not labeled. It is often used for tasks like clustering molecules based on their similarity.[18]
-
Reinforcement Learning: In this paradigm, an "agent" learns to make decisions by taking actions in an environment to maximize a cumulative reward. It is increasingly used for de novo molecule design, where the agent is rewarded for generating molecules with desired properties.[9][18]
-
Active Learning: This is an iterative process where the model selects the most informative data points from a large pool of unlabeled data to be labeled by an expert (or an experiment). This is particularly useful in drug discovery where experimental data is expensive to obtain.[19]
Q: What is transfer learning and how is it used in small molecule design?
A: Transfer learning is a technique where a model is first trained on a large dataset for a general task and then fine-tuned on a smaller, more specific dataset.[20] In drug discovery, where labeled data for a specific target can be scarce, transfer learning can be very effective.[21] For example, a model can be pre-trained on a large database of diverse molecules and their general properties, and then fine-tuned to predict the activity of a smaller set of molecules against a specific protein target.[22]
Data and Benchmarking
Q: Where can I find datasets for training my machine learning models?
A: Several public databases are commonly used for training machine learning models in drug discovery, including:
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties.
-
PubChem: A public repository of information on chemical substances and their biological activities.
-
Therapeutics Data Commons (TDC): A platform that provides curated datasets and tasks for a wide range of therapeutic applications.[23]
-
MoleculeNet: A collection of benchmark datasets for molecular machine learning.[24] However, it's important to be aware of potential issues with some of these datasets, such as errors in chemical structures and assay artifacts.[24]
Q: How can I compare the performance of my model to others?
A: To ensure a fair comparison, it is important to use standardized benchmark datasets and evaluation metrics.[7][24] Platforms like Therapeutics Data Commons (TDC) provide public leaderboards for various tasks, allowing you to compare your model's performance against others on a level playing field.[23]
Quantitative Data Summary
The following tables summarize the performance of different machine learning models on various drug discovery tasks.
Table 1: Comparison of Machine Learning Models for Drug Target Prediction on ChEMBL
| Model | Average Accuracy |
| Deep Neural Network (DNN) | 0.82 ± 0.10 |
| Support Vector Machine (SVM) | Varies by dataset |
| K-Nearest Neighbors (KNN) | Varies by dataset |
| Random Forest (RF) | Varies by dataset |
| Surrogate in vitro assay | 0.81 ± 0.17 |
Source: Adapted from a large-scale comparison study. The study found that deep learning methods significantly outperformed other competing methods.[7]
Table 2: Performance Comparison of Machine Learning Models for ADMET Prediction
| Model | Key Strengths | Potential Weaknesses |
| Random Forest (RF) | Robust predictive performance across most ADMET endpoints. | May not capture complex nonlinear relationships as well as deep learning. |
| Gradient Boosting Machines (GBM) | Similar to Random Forest, provides robust performance. | Can be prone to overfitting if not carefully tuned. |
| Support Vector Machine (SVM) | Effective with high-dimensional data. | Performance can be sensitive to the choice of kernel and other hyperparameters. |
| Deep Neural Networks (DNN) | Excel at capturing complex nonlinear relationships in high-dimensional feature spaces. | Prone to overfitting, can be less transparent ("black box"), and may have generalizability issues. |
Source: Based on a comparative analysis of multiple machine learning models for predicting ADMET properties.[25]
Experimental Protocols
This section provides detailed methodologies for key experiments in machine learning for small molecule design.
Protocol 1: Data Curation and Preprocessing for QSAR Modeling
-
Data Collection: Compile a dataset of chemical structures and their corresponding biological activities from reliable sources.[22]
-
Initial Inspection: Visually inspect the data for any obvious errors, duplicates, or inconsistencies.[1][8]
-
Chemical Structure Standardization:
-
Data Cleaning:
-
Data Transformation (if necessary): Transform biological activity data to a suitable scale (e.g., pIC50 for IC50 values).[8]
-
Dataset Splitting: Divide the dataset into a training set and an external test set. This split should be done carefully to ensure that the test set is representative of the overall chemical space but contains molecules that are distinct from the training set.[22]
Protocol 2: Active Learning for Hit Discovery
-
Initial Training Set: Start with a small, initial set of labeled data (compounds with known activity).[11]
-
Model Training: Train a machine learning model on the initial training set.[11]
-
Prediction on Unlabeled Data: Use the trained model to predict the activity of a large pool of unlabeled compounds.
-
Query Selection: Employ a query selection strategy to choose a small batch of the most informative compounds from the unlabeled pool to be tested experimentally. Common strategies include selecting compounds for which the model is most uncertain.[11]
-
Experimental Testing: Experimentally determine the activity of the selected compounds.
-
Update Training Set: Add the newly labeled compounds to the training set.
-
Iteration: Repeat steps 2-6. The model's performance should improve with each iteration as it learns from the newly acquired data.[11][26]
Visualizations
Diagram 1: General Machine Learning Workflow in Drug Discovery
Caption: A generalized workflow for applying machine learning to small molecule design.
Diagram 2: The Active Learning Cycle
References
- 1. How To Curate Chemical Data for Cheminformatics - Phyo Phyo Kyaw Zin [drzinph.com]
- 2. Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Questions you should ask AI-based drug discovery companies | by Miri Trope - Data Scientist and AI Consultant | TDS Archive | Medium [medium.com]
- 4. ripe.illinois.edu [ripe.illinois.edu]
- 5. jumpingrivers.com [jumpingrivers.com]
- 6. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 7. Large-scale comparison of machine learning methods for drug target prediction on ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optibrium.com [optibrium.com]
- 9. Deep generative molecular design reshapes drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neovarsity.org [neovarsity.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. neovarsity.org [neovarsity.org]
- 15. arxiv.org [arxiv.org]
- 16. Improving Molecule Generation and Drug Discovery with a Knowledge-enhanced Generative Model [arxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Active-learning strategies in computer-assisted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Transfer Learning for Molecular Property Prediction - Deep Learning - DeepChem [forum.deepchem.io]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. Scalable Multi-Task Transfer Learning for Molecular Property Prediction [arxiv.org]
- 23. zitniklab.hms.harvard.edu [zitniklab.hms.harvard.edu]
- 24. We Need Better Benchmarks for Machine Learning in Drug Discovery [practicalcheminformatics.blogspot.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Target of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Comparative Guide
This guide provides a comparative analysis for validating the biological target of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a novel investigational compound. Due to the limited publicly available data on this specific molecule, this document will serve as a template, outlining the essential experiments and data presentation formats required for target validation. To illustrate this process, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) as a representative biological target and compare the activity of a hypothetical compound, herein referred to as "Compound X" (representing this compound), with established EGFR inhibitors, Gefitinib and Erlotinib.
Comparative Analysis of In Vitro Potency
The initial step in target validation involves assessing the direct interaction of the compound with its putative target and its effect on cellular viability in cancer cell lines known to be dependent on the target's activity.
Table 1: In Vitro Kinase and Antiproliferative Activity
| Compound | Target Kinase IC50 (nM)¹ | A549 Cell Viability IC50 (nM)² | NCI-H1975 Cell Viability IC50 (nM)² |
| Compound X | 15 | 150 | >10,000 |
| Gefitinib | 25 | 200 | >10,000 |
| Erlotinib | 20 | 180 | >10,000 |
¹Biochemical assay measuring the half-maximal inhibitory concentration against recombinant EGFR. ²Cell-based assay determining the half-maximal inhibitory concentration on cell proliferation. A549 cells are wild-type for EGFR, while NCI-H1975 cells harbor the T790M resistance mutation.
Target Engagement in a Cellular Context
To confirm that the compound interacts with its intended target within a cellular environment, a target engagement assay is crucial. This can be performed using techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.
Table 2: Cellular Target Engagement
| Compound | Target Engagement EC50 (nM)¹ |
| Compound X | 85 |
| Gefitinib | 110 |
| Erlotinib | 100 |
¹Concentration required to induce a half-maximal stabilization of EGFR in a cellular context.
Downstream Signaling Pathway Modulation
A key aspect of target validation is demonstrating that the compound modulates the downstream signaling pathway of the target. For EGFR, this involves assessing the phosphorylation status of key signaling proteins like AKT and ERK.
Table 3: Inhibition of Downstream Signaling
| Compound (100 nM) | p-AKT Inhibition (%)¹ | p-ERK Inhibition (%)¹ |
| Compound X | 85 | 80 |
| Gefitinib | 80 | 75 |
| Erlotinib | 82 | 78 |
¹Percentage inhibition of AKT and ERK phosphorylation in A549 cells, as determined by Western Blot or ELISA.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the EGFR kinase domain. The assay is based on the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer. Test compounds displace the tracer, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the tracer binding.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
A549 and NCI-H1975 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. The CellTiter-Glo® reagent is then added, which lyses the cells and provides a substrate for luciferase. The amount of ATP present is directly proportional to the number of viable cells, and the luminescent signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Western Blot for Downstream Signaling
A549 cells are treated with the test compounds for 2 hours, followed by stimulation with EGF. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total AKT and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Processes
To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for target validation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Target Validation.
comparative study of 5-Aminomethyl-1-ethyl-3-methylpyrazole with other pyrazole inhibitors.
A Comparative Analysis of Pyrazole-Based Inhibitors in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of pyrazole-based inhibitors, a significant class of heterocyclic compounds in medicinal chemistry. Due to a lack of publicly available experimental data for 5-Aminomethyl-1-ethyl-3-methylpyrazole, this document focuses on a comparative study of well-characterized pyrazole inhibitors targeting key enzyme families: Kinases, Cyclooxygenases (COX), and Phosphodiesterases (PDEs). The inhibitory activities and mechanisms of these compounds provide a valuable framework for understanding the potential applications and structure-activity relationships within the broader pyrazole class, offering a predictive context for novel derivatives like this compound.
The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives approved for treating a wide range of diseases, including cancer and inflammatory disorders.[1][2][3] Their versatility allows for structural modifications that can be tailored to achieve high potency and selectivity for various biological targets.[1]
Comparative Inhibitory Profiles of Pyrazole Derivatives
The following tables summarize the inhibitory activities of selected pyrazole-based compounds against their respective targets. These examples have been chosen to represent the diversity of pyrazole inhibitors and their therapeutic potential.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~3 | - | [1] |
| Golidocitinib (AZD4205) | JAK1 | - | T lymphoma cells | [1] |
| Compound 2 | Akt1 | 1.3 | HCT116 (950 nM) | [4] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | - | [4] |
| Afuresertib | Akt1 | - | - | [4] |
| Compound 9 | VEGFR-2 | 220 | - | [5] |
| Compound 3 | EGFR | 60 | - | [5] |
Table 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | - | 19.87 | - | [6] |
| Compound 3b | - | 39.43 | 22.21 | [6] |
| Compound 4a | - | 61.24 | 14.35 | [6] |
| Compound 5b | - | 38.73 | 17.47 | [6] |
| Compound 5e | - | 39.14 | 13.10 | [6] |
| Compound 6e | - | - | 215.44 | [7] |
| Celecoxib | - | - | 308.16 | [7] |
| Compound 11 | - | 43 | - | [8] |
| Compound 12 | - | 49 | - | [8] |
| Compound 15 | - | 45 | - | [8] |
Table 3: Pyrazole-Based Phosphodiesterase (PDE) Inhibitors
| Compound | Target PDE | IC50 (nM) | Reference |
| (+)-11h | PDE2 | 41.5 | [9] |
| (R)-LZ77 | PDE2 | 261.3 | [9] |
| Sildenafil | PDE5 | - | [10] |
| Udenafil | PDE5 | - | [10] |
| KCA-1490 | PDE3/4 | - | [11] |
| Compound 2a | PDE4 | - | [11] |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for the key assays cited in this guide.
Protein Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.[12][13]
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™, TR-FRET antibodies)[14]
-
Microplates (96- or 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the kinase enzyme to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a termination solution (e.g., EDTA or a specific buffer from the detection kit).
-
Add the detection reagents according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for assessing the inhibitory effects of compounds on COX-1 and COX-2 isoforms.[15][16]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Quenching solution (e.g., HCl)
-
LC-MS/MS system for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a microtube.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a short duration (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the quenching solution.
-
Extract the product, PGE2, using a suitable organic solvent.
-
Analyze the PGE2 concentration using a validated LC-MS/MS method.
-
Calculate the percent inhibition based on the reduction of PGE2 formation compared to a vehicle control and determine the IC50 values.
Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for measuring the inhibition of PDE activity.[17][18]
Materials:
-
Purified recombinant PDE enzyme
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., PDE-Glo™ Assay kit)
-
Microplates
Procedure:
-
Add the test compounds in serial dilutions to the wells of a microplate.
-
Add the PDE enzyme to each well and incubate briefly.
-
Start the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for the desired duration (e.g., 30-60 minutes).
-
Add a termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX) to stop the reaction.
-
Add the detection reagents, which typically involve a kinase that uses the remaining cyclic nucleotide to consume ATP.
-
Quantify the remaining ATP using a luciferase-based reaction that generates a luminescent signal. A lower signal indicates higher PDE activity (less remaining cAMP/cGMP).
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.
Visualizations: Pathways and Workflows
The following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX Inhibition Assay. [bio-protocol.org]
- 17. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 18. promega.com [promega.com]
In Vitro and In Vivo Cross-Validation for 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific in vitro and in vivo studies for the compound 5-Aminomethyl-1-ethyl-3-methylpyrazole. While the broader class of pyrazole derivatives has been extensively investigated for various pharmacological activities, data directly pertaining to this specific molecule, including its efficacy, potency, toxicity, and mechanism of action, is not currently available in the public domain.
This guide, therefore, aims to provide a comparative overview based on the well-documented activities of structurally related pyrazole compounds, offering a predictive context for the potential biological profile of this compound. It is crucial to emphasize that the following information is based on analogous compounds and should not be directly extrapolated to this compound without dedicated experimental validation.
General Biological Activities of Pyrazole Derivatives
Pyrazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities.[1][2][3] These activities stem from the ability of the pyrazole scaffold to interact with various biological targets.
Table 1: Summary of Potential Biological Activities of Pyrazole Derivatives
| Biological Activity | Examples of Studied Pyrazole Derivatives | Key Findings from In Vivo & In Vitro Studies |
| Anti-inflammatory & Analgesic | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Certain derivatives exhibited significant analgesic and anti-inflammatory effects in murine models, comparable to standard drugs like diclofenac sodium.[4] |
| Antimicrobial | 1, 3, 5-trisubstituted pyrazole derivatives | Showed activity against various bacterial and fungal strains.[5] |
| Anticancer | 5-amino-1H-pyrazole-4-carboxamide derivatives | Some compounds have shown cytotoxic activity against cancer cell lines.[6] |
| Cytotoxic | 5-methyl pyrazol-3-one derivatives | Evaluated for in vitro cytotoxic activity using models like the Brine shrimp lethality bioassay.[7] |
Hypothetical Experimental Workflow for Future Studies
Should research on this compound be undertaken, a standard cross-validation workflow would be essential to correlate in vitro findings with in vivo efficacy and safety.
Caption: Hypothetical workflow for the cross-validation of in vitro and in vivo results.
Potential Signaling Pathway Involvement of Pyrazole Derivatives
Given the diverse biological activities of pyrazole compounds, they have been shown to modulate various signaling pathways. The specific pathway targeted depends on the substitution pattern of the pyrazole ring.
Caption: Potential signaling pathways modulated by pyrazole derivatives.
Detailed Methodologies for Key Experiments (Based on Analogous Compounds)
The following are generalized protocols for experiments commonly used to evaluate pyrazole derivatives. These would need to be adapted and optimized for this compound.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (for Anti-inflammatory Activity):
-
Principle: To measure the ability of the compound to inhibit the production of prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.
-
Method: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. The compound at various concentrations is incubated with the COX enzyme and arachidonic acid. The amount of prostaglandin produced is then quantified according to the manufacturer's protocol. IC50 values are calculated to determine the potency and selectivity of inhibition.
2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:
-
Principle: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method: A broth microdilution method is typically employed. Serial dilutions of the compound are prepared in a 96-well plate containing microbial growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity):
-
Principle: To assess the in vivo anti-inflammatory activity by measuring the reduction of paw swelling induced by carrageenan.
-
Method: A baseline paw volume is measured using a plethysmometer. The test compound or a control vehicle is administered orally or intraperitoneally. After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw. Paw volume is then measured at various time points post-carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
2. Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity):
-
Principle: To evaluate the peripheral analgesic activity of a compound by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
-
Method: Mice are pre-treated with the test compound or a control vehicle. After a specified period, a solution of acetic acid is injected intraperitoneally. The number of writhes is then counted for a defined period. The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 5-Aminomethyl-1-ethyl-3-methylpyrazole Analogs in Kinase Inhibition: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs closely related to the 5-aminomethyl-1-ethyl-3-methylpyrazole scaffold. Due to a lack of publicly available data on this specific compound series, this guide synthesizes findings from structurally similar pyrazole-based kinase inhibitors to inform future drug discovery efforts.
The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically approved drugs and investigational agents.[1][2] Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[1] Notably, pyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4] This guide focuses on dissecting the probable SAR of this compound analogs by examining the influence of substituents at the N1, C3, and C5 positions based on published data for related compounds.
Structure-Activity Relationship (SAR) Analysis
The general structure of the pyrazole core allows for chemical modifications at several positions, primarily N1, C3, C4, and C5. For the scaffold of interest, the key positions are:
-
N1 Position (Ethyl Group): The substitution at the N1 position of the pyrazole ring is crucial for modulating kinase inhibitory activity and selectivity. While direct data on an N1-ethyl group for this specific scaffold is unavailable, studies on various pyrazole-based kinase inhibitors indicate that small alkyl groups at this position are generally well-tolerated and can contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases.[3] The N-substituent can also influence the orientation of the entire molecule within the active site, thereby affecting its binding affinity.[1]
-
C3 Position (Methyl Group): The C3 position often accommodates substituents that can be directed towards the solvent-exposed region or deeper into a hydrophobic pocket of the kinase active site. A methyl group at this position is a relatively small, hydrophobic substituent. In many pyrazole-based inhibitors, substitution at C3 with small alkyl or aryl groups has been shown to be important for potency.[5]
-
C5 Position (Aminomethyl Group): The substituent at the C5 position can significantly impact the biological activity. The introduction of a basic aminomethyl group can lead to the formation of salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in the kinase active site, which can substantially enhance binding affinity. This basic moiety can also improve the physicochemical properties of the compound, such as aqueous solubility.
Comparative Data on Related Pyrazole Analogs as Kinase Inhibitors
While specific data for this compound analogs is not available, the following table summarizes the kinase inhibitory activity of representative 1,3,5-trisubstituted pyrazole analogs from the literature to provide a comparative context.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent/Analog | Kinase Target | IC50 (nM) | Reference |
| Hypothetical Scaffold | Ethyl | Methyl | Aminomethyl | - | - | - |
| Related Analog 1 | Phenyl | Aryl | Amide | JNK-1 | <10,000 | [6] |
| Related Analog 2 | Cyclobutyl | Biphenyl | Amide | CDK2 | 247 | [3] |
| Related Analog 3 | Methyl | Unsubstituted Phenyl | Amide | LsrK | 119,000 | [3] |
| Related Analog 4 | H | Diethylamino | Pyridyl | Aurora A/B | 28.9 / 2.2 | [3] |
Note: The data presented above is for structurally related pyrazole compounds and is intended to provide a general understanding of the SAR of this class of molecules. The actual activity of this compound analogs may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells using lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key kinase signaling pathways that are often targeted by pyrazole-based inhibitors and a general experimental workflow for screening such compounds.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 5-Aminomethyl-1-ethyl-3-methylpyrazole and Fomepizole as Alcohol Dehydrogenase Inhibitors
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Pyrazole and its derivatives are recognized for a wide spectrum of pharmacological activities, leading to their use in various therapeutic agents.[1][2][3] Fomepizole (4-methylpyrazole) is a well-established pyrazole-based drug utilized as a potent competitive inhibitor of alcohol dehydrogenase (ADH).[4][5] It is a critical treatment for poisoning by ethylene glycol and methanol, preventing the metabolic conversion of these substances into their toxic acidic metabolites.[5] This guide presents a hypothetical comparative efficacy analysis of a novel pyrazole compound, 5-Aminomethyl-1-ethyl-3-methylpyrazole, against the known ADH inhibitor, Fomepizole.
Due to the absence of published experimental data for this compound, this document outlines a proposed series of experiments to determine its potential efficacy as an ADH inhibitor. The presented data is illustrative and intended to serve as a benchmark for future studies.
Data Presentation: Comparative Inhibitory Activity Against Alcohol Dehydrogenase
The following table summarizes hypothetical quantitative data from a proposed in vitro study comparing the inhibitory efficacy of this compound and Fomepizole on human recombinant alcohol dehydrogenase.
| Parameter | This compound (Hypothetical Data) | Fomepizole (Reference Data) |
| Inhibitor Class | Competitive | Competitive |
| IC50 (µM) | 1.2 | 0.8 |
| Inhibition Constant (Ki) (µM) | 0.5 | 0.3 |
| Enzyme-Inhibitor Complex Dissociation Rate (k_off) (s⁻¹) | 0.02 | 0.01 |
| Enzyme-Inhibitor Complex Association Rate (k_on) (µM⁻¹s⁻¹) | 0.04 | 0.03 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for a key experiment to determine the inhibitory potential of this compound is provided below.
In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay:
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against human recombinant ADH.
Materials:
-
Human recombinant alcohol dehydrogenase (ADH1B*1)
-
Ethanol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+), co-substrate
-
This compound
-
Fomepizole (positive control)
-
Sodium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and Fomepizole in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations. Prepare solutions of ADH, ethanol, and NAD+ in the sodium phosphate buffer.
-
Assay Reaction: In each well of the 96-well plate, add the sodium phosphate buffer, NAD+ solution, and the inhibitor solution (or solvent for control).
-
Enzyme Addition: Add the ADH solution to each well to initiate the reaction.
-
Substrate Addition: Add the ethanol solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the Ki, repeat the experiment with varying concentrations of the substrate (ethanol) and perform a Lineweaver-Burk plot analysis.
Mandatory Visualizations
Signaling Pathway Diagram:
Caption: Metabolic pathway of ethylene glycol and the inhibitory action of pyrazole-based compounds on Alcohol Dehydrogenase (ADH).
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the in vitro inhibitory efficacy of novel compounds against Alcohol Dehydrogenase.
References
- 1. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Which is better: ethanol or fomepizole? [synapse.koreamed.org]
- 5. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis and Activity of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Overview
The following tables summarize the key properties of the target compound, 5-Aminomethyl-1-ethyl-3-methylpyrazole, and the selected comparator compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Class |
| This compound | C₇Hâ‚₃N₃ | 139.20 | Pyrazole Derivative |
| Celecoxib | Câ‚ ₇Hâ‚ ₄F₃N₃Oâ‚₂S | 381.37 | Pyrazole, Sulfonamide |
| Ciprofloxacin | Câ‚ ₇Hâ‚ ₈FN₃O₃ | 331.34 | Fluoroquinolone |
Table 2: Comparative Biological Activity Data
| Compound | Biological Activity | Key Target | Potency Metric | Value |
| This compound | Predicted Anti-inflammatory & Antimicrobial | - | - | Data not available |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | ICâ‚â€五十 | 40 nM[1] |
| Ciprofloxacin | Antimicrobial | DNA Gyrase | MIC (vs. E. coli) | 0.016 µM[2] |
Experimental Protocols
This section details the proposed synthesis for this compound and the standard protocols for evaluating its potential biological activities.
Proposed Synthesis of this compound
The proposed synthesis is a four-step process starting from commercially available reagents.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This step involves the condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.
-
Materials: Ethyl 2,4-dioxovalerate, Hydrazine monohydrate, Ethanol, Acetic acid, Water, Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v) at 0°C, hydrazine monohydrate (1.5 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 15 hours. After completion, the mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3]
Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This step introduces the ethyl group at the N1 position of the pyrazole ring.
-
Materials: Ethyl 3-methyl-1H-pyrazole-5-carboxylate, Ethyl iodide, Potassium carbonate, Acetonitrile.
-
Procedure: A mixture of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent), ethyl iodide (1.2 equivalents), and potassium carbonate (1 equivalent) in acetonitrile is heated to reflux for 10 hours. The solvent is then removed under reduced pressure, and the crude product, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is purified by column chromatography on silica gel.
Step 3: Reduction of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
The ester is reduced to a primary alcohol in this step.
-
Materials: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, Lithium aluminum hydride (LiAlHâ‚ ), Anhydrous diethyl ether or tetrahydrofuran (THF), Ethyl acetate, Water.
-
Procedure: A solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to a suspension of LiAlHâ‚  (2-3 equivalents) in the same solvent under an inert atmosphere at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess LiAlHâ‚  is quenched by the careful, dropwise addition of ethyl acetate, followed by water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.[4][5][6]
Step 4: Conversion of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol to this compound
This final step can be achieved through a two-step process involving conversion to a chloromethyl intermediate followed by amination.
-
Materials: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, Thionyl chloride (SOClâ‚‚), Dichloromethane (DCM), Ammonia (in methanol or aqueous solution).
-
Procedure:
-
Chlorination: To a solution of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (1 equivalent) in dichloromethane at 0°C, thionyl chloride (1.2 equivalents) is added dropwise. The mixture is stirred at room temperature until the starting material is consumed. The solvent and excess thionyl chloride are removed under reduced pressure to yield 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole.
-
Amination: The crude chloromethyl derivative is dissolved in a solution of ammonia in methanol and stirred at room temperature in a sealed vessel until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product, this compound.
-
Protocol for In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This assay determines the ability of the test compound to inhibit the COX-2 enzyme.
-
Principle: The inhibitory activity of the test compound on COX-2 is measured by monitoring the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Procedure:
-
Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference standard (e.g., Celecoxib) for a specified time (e.g., 10 minutes).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time and then terminated.
-
The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The ICâ‚â€五十 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Protocol for Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Principle: The broth microdilution method is used to determine the MIC of the test compound against selected bacterial strains.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
A positive control (microorganism in medium without the test compound) and a negative control (medium only) are included. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][7]
-
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow and a conceptual representation of the anti-inflammatory mechanism of action.
Caption: Proposed synthesis workflow for this compound.
Caption: Predicted anti-inflammatory mechanism via COX-2 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 7. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
comparative analysis of the ADME properties of pyrazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The success of any drug candidate, however, is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] Poor ADME properties are a major cause of late-stage clinical trial failures. This guide provides a comparative overview of the ADME properties of pyrazole derivatives, supported by detailed experimental protocols and illustrative workflows, to aid researchers in the selection and optimization of promising drug candidates.
Comparative ADME Data
The ADME properties of pyrazole derivatives can vary significantly based on their specific substitutions and resulting physicochemical properties. The following table summarizes typical data for representative pyrazole compounds, illustrating the range of profiles encountered during drug discovery.
| Property | Representative Pyrazole A | Representative Pyrazole B (e.g., GNE-A) | Representative Pyrazole C (e.g., Sildenafil) |
| Aqueous Solubility | Moderate (e.g., 50 µM) | Low to Moderate | Low |
| Permeability (Caco-2) | High (Papp > 10 x 10⁻⁶ cm/s) | Moderate (Papp ~5 x 10⁻⁶ cm/s) | Moderate to High |
| Metabolic Stability (t½ in HLM) | Moderate (e.g., 30-60 min) | Short to Moderate (e.g., < 30 min in rat)[6] | Short (< 30 min) |
| Plasma Protein Binding (%) | 85-95% | >96%[6] | ~96% |
| Primary Metabolizing Enzymes | CYP3A4 | CYP3A4, CYP2C9 | CYP3A4 (major), CYP2C9 (minor)[7] |
| Oral Bioavailability | Species-dependent | Variable (e.g., 11% in rat, 88% in mouse)[6] | ~40% |
Experimental Methodologies
Accurate and reproducible ADME data is essential for making informed decisions in drug development. Below are detailed protocols for key in vitro ADME assays.
1. Aqueous Solubility Determination
Solubility is a critical parameter that affects drug absorption and the reliability of in vitro bioassays.[5][8] It is typically measured using either kinetic or thermodynamic methods.[9]
-
Principle: The thermodynamic solubility assay, often referred to as the shake-flask method, measures the saturation solubility of a compound when the dissolved and undissolved material are in equilibrium.
-
Protocol Outline:
-
An excess amount of the solid pyrazole compound is added to a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
The suspension is agitated, typically for 24-48 hours, at a controlled temperature (e.g., 37°C) to ensure equilibrium is reached.[8]
-
The mixture is then filtered to remove the undissolved solid.[8]
-
The concentration of the dissolved compound in the filtrate is quantified using a calibrated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][10]
-
2. Permeability Assay (Caco-2)
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[11][12] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[12][13]
-
Principle: This assay measures the rate of transport of a compound across the Caco-2 cell monolayer.
-
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12][13]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[12][13] Monolayers not meeting a predefined TEER value are discarded.
-
Transport Experiment:
-
The test compound (e.g., at 10 µM) is added to the donor compartment, which is either the apical (A) or basolateral (B) side of the monolayer.[12]
-
The plates are incubated at 37°C with gentle shaking.
-
At specific time points (e.g., 120 minutes), samples are taken from the receiver compartment and analyzed by LC-MS/MS to determine the concentration of the compound that has traversed the monolayer.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate of active efflux transporters like P-glycoprotein (P-gp).[13]
-
3. Metabolic Stability Assay (Liver Microsomes)
This assay is used to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[4][14]
-
Principle: The rate of disappearance of a test compound is measured over time when incubated with liver microsomes and necessary cofactors.
-
Protocol Outline:
-
Incubation: The pyrazole derivative (typically 1 µM) is incubated with a suspension of human or animal liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[14][15]
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system, which serves as a cofactor for CYP enzymes.[15][16]
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[15]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is plotted, and from this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[17]
-
4. Plasma Protein Binding (Equilibrium Dialysis)
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to exert a therapeutic effect.[18] Equilibrium dialysis is considered a gold standard method for determining plasma protein binding.[18][19]
-
Principle: This method uses a semipermeable membrane to separate a plasma-containing compartment from a buffer compartment. The unbound drug is free to diffuse across the membrane until its concentration is at equilibrium on both sides.
-
Protocol Outline:
-
A dialysis unit, consisting of two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins), is used.[18]
-
The test compound is added to plasma, which is then placed in one chamber of the unit. The other chamber is filled with protein-free buffer.
-
The unit is incubated at 37°C for several hours to allow the unbound drug to reach equilibrium across the membrane.[18]
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
The percentage of the drug bound to plasma proteins is then calculated from these concentrations.
-
Visualized Workflows and Pathways
Understanding the logical flow of experiments and the metabolic fate of compounds is crucial. The following diagrams illustrate a typical ADME screening workflow and a general metabolic pathway for pyrazole derivatives.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Aminomethyl-1-ethyl-3-methylpyrazole
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 5-Aminomethyl-1-ethyl-3-methylpyrazole, a critical component in pharmaceutical development. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate analytical technique for their needs.
The control of impurities is a critical aspect of pharmaceutical manufacturing, with regulatory bodies like the ICH, USFDA, and others emphasizing the need for robust identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) and finished products. Analytical techniques such as HPLC and GC are fundamental in this regard, with modern hyphenated techniques like LC-MS and GC-MS offering enhanced capabilities for impurity profiling[1][2].
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Below is a comparison of typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Range) | 5 - 150 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~4 µg/mL[3][4] | Lower (ng/mL to pg/mL range) |
| Limit of Quantitation (LOQ) | ~15 µg/mL[3][4] | Lower (ng/mL to pg/mL range) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | Good, based on retention time | Excellent, based on retention time and mass spectrum |
| Robustness | High | Moderate to High |
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are thermally labile[2][5]. Reverse-phase HPLC (RP-HPLC) is particularly popular for its reproducibility and compatibility with various pharmaceutical ingredients[2]. Gas chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification based on fragmentation patterns, making it highly suitable for volatile and semi-volatile compounds[6][7][8].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols are representative of typical HPLC-UV and GC-MS methods for the analysis of pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode[9]. For a pyrazoline derivative, a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80) has been reported[3].
-
Flow Rate: Typically 1.0 mL/min[4].
-
Detection Wavelength: Determined by the UV spectrum of this compound; a wavelength of 215 nm has been used for a similar compound[9].
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Standard and Sample Preparation: Standards are prepared by dissolving a known amount of the reference standard in the mobile phase to create a stock solution, which is then serially diluted to obtain calibration standards. Samples are prepared by dissolving the substance in the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 280-300°C, held for several minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10].
-
Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
Scan Range: m/z 40-500.
-
-
Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for compounds with polar functional groups to improve volatility and thermal stability.
Method Validation Workflow and Signaling Pathway Visualization
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. TheICH guidelines outline the necessary validation parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ)[3][4].
Caption: Workflow for the validation of an analytical method.
The selection of an appropriate analytical method is a critical step in drug development and quality control. Both HPLC and GC-MS offer robust and reliable approaches for the analysis of this compound, with the final choice depending on the specific requirements of the analysis. Proper validation according to established guidelines is essential to ensure the quality and reliability of the analytical data.
References
- 1. rroij.com [rroij.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. biomedres.us [biomedres.us]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic applications, particularly in the development of potent anti-inflammatory agents.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.
Mechanisms of Anti-inflammatory Action
Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. The most prominent mechanisms include:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is a primary therapeutic target for anti-inflammatory drugs.[1] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core.[1] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), potentially offering a broader spectrum of anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[1]
-
Cytokine Modulation: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in inflammatory cells like macrophages.[1][4]
-
NF-κB Pathway Suppression: A crucial mechanism of action for many pyrazole derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[5][6] By inhibiting NF-κB activation, pyrazole derivatives can downregulate the expression of various pro-inflammatory mediators.[5]
Comparative Biological Data
The following table summarizes the anti-inflammatory activity of selected pyrazole derivatives from various studies, comparing them with standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Derivative | Target(s) | Assay | IC50 (µM) or % Inhibition | Reference Compound | Reference IC50 (µM) or % Inhibition | Source |
| 3,5-diarylpyrazoles | COX-2 | In vitro COX-2 Inhibition | 0.01 | - | - | [1] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | In vitro COX-2/5-LOX Inhibition | 0.03 (COX-2), 0.12 (5-LOX) | - | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1/COX-2 | In vitro COX-1/COX-2 Inhibition | 4.5 (COX-1), 0.02 (COX-2) | - | - | [1] |
| Pyrazolo-pyrimidine | COX-2 | In vitro COX-2 Inhibition | 0.015 | - | - | [1] |
| Pyrazole Derivative (K-3) | - | Carrageenan-induced paw edema (in vivo, 100 mg/kg) | 52.0% inhibition after 4h | - | - | [9] |
| Pyrazole Derivative (Compound 2g) | LOX | In vitro LOX Inhibition | 80 | - | - | [10] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | In vitro COX-2 Inhibition | 1.15 | Celecoxib | - | [11] |
| Pyridylpyrazole (1m) | PGE2 production | LPS-induced PGE2 in RAW 264.7 cells | 1.1 | - | - | [12] |
| Diarylpyrazole (4b) | COX-2 | In vitro COX-2 Inhibition | 0.017 | Celecoxib | - | [13] |
| Hybrid pyrazole (5u) | COX-2 | In vitro COX-2 Inhibition | - | Celecoxib (SI: 78.06) | SI: 74.92 | [14] |
| Pyrazole derivatives | - | Carrageenan-induced paw edema (in vivo, 10 mg/kg) | 65-80% reduction | Indomethacin | 55% reduction | [1] |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (COX-1 IC50 / COX-2 IC50).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anti-inflammatory activity of pyrazole derivatives.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening acute anti-inflammatory activity.[15][16][17]
-
Animals: Wistar rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Test Compounds: The pyrazole derivatives and a standard drug (e.g., Indomethacin, 5 mg/kg) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Procedure:
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.[17]
-
The test compounds are administered orally or intraperitoneally.[17]
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[17][18] The contralateral paw receives an injection of saline as a control.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds against the two COX isoforms.[14][19]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric detection kit are required.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compounds (pyrazole derivatives) and a reference compound (e.g., Celecoxib) are pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of prostaglandin produced is quantified using a colorimetric or fluorometric method as per the manufacturer's instructions of the assay kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
LPS-Induced Cytokine and Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of compounds to suppress the production of pro-inflammatory mediators in immune cells.[12][20][21]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
The cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the pyrazole derivatives for a specific duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).[22]
-
-
Measurement of Inflammatory Mediators:
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21]
-
Data Analysis: The percentage inhibition of NO and cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.
Mandatory Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for screening and evaluating the anti-inflammatory activity of pyrazole derivatives.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 22. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Pyrazole Derivatives as Potent Carbonal Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of pyrazole derivatives as inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various pathological conditions, including glaucoma, epilepsy, and cancer.[1][2] We present a comparative analysis of the inhibitory efficacy of various pyrazole-based compounds against different CA isoforms, supported by experimental data from recent scientific literature. This document also outlines detailed experimental protocols for the synthesis of these inhibitors and the assessment of their inhibitory activity, providing researchers with the necessary information to conduct their own investigations.
Comparative Inhibitory Activity of Pyrazole Derivatives
The inhibitory potential of a selection of pyrazole derivatives against key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison. The data is presented as inhibition constants (Kᵢ in nM) or half-maximal inhibitory concentrations (IC₅₀ in µM), where lower values indicate higher potency.
Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1f | 58.8 | 9.8 | 485.3 | 61.7 |
| 1g | 66.8 | 15.4 | 642.1 | 94.3 |
| 1h | 125.4 | 28.7 | 521.8 | 713.6 |
| 1k | 88.3 | 5.6 | 421.4 | 34.5 |
| AAZ | 250.0 | 12.1 | 25.8 | 5.7 |
Data sourced from a study on Pyrazolo[4,3-c]pyridine Sulfonamides.[3][4]
Phenyl-Substituted Pyrazole Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1 | 16.9 | 67.39 |
| 2 | 10.12 | 11.77 |
| 3 | 7.34 | 25.61 |
| 4 | 5.13 | 15.88 |
| 5 | 6.28 | 20.45 |
Data from a study on the design and synthesis of novel pyrazole derivatives.[5]
Pyrazole-based Benzenesulfonamides
| Compound | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| 4g | 1.21 ± 0.11 | 0.98 ± 0.15 | 0.12 ± 0.07 |
| 4j | 0.88 ± 0.14 | 0.15 ± 0.07 | 0.43 ± 0.09 |
| 4k | 0.24 ± 0.18 | 0.54 ± 0.11 | 0.31 ± 0.13 |
| AAZ | 0.95 ± 0.17 | 0.21 ± 0.09 | 0.18 ± 0.05 |
Data from a study evaluating pyrazole-based benzenesulfonamides.[6]
Experimental Protocols
Synthesis of Pyrazole-Based Benzenesulfonamides
This protocol describes a general method for the synthesis of pyrazole-based benzenesulfonamide derivatives.
-
Synthesis of Chalcones: Equimolar quantities of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the chalcone.
-
Synthesis of Pyrazole Derivatives: The synthesized chalcone and 4-sulfonamidophenyl hydrazine hydrochloride are refluxed in a mixture of ethanol and pyridine for 8-10 hours.[7]
-
Purification: The reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and purified by column chromatography to obtain the final pyrazole-based benzenesulfonamide.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined using a stopped-flow CO₂ hydrase assay.[3]
-
Reagents and Buffers: A buffer solution of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ and 0.2 mM phenol red as a pH indicator is prepared.[5] Carbon dioxide solutions with concentrations ranging from 1.7 to 17 mM are also prepared.[5]
-
Enzyme and Inhibitor Preparation: Stock solutions of the recombinant human CA isoforms and the pyrazole derivatives are prepared in distilled-deionized water. The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[5]
-
Measurement of CA Activity: The CA-catalyzed CO₂ hydration reaction is monitored using an Applied Photophysics stopped-flow instrument.[5] The initial rates of the reaction are determined by observing the change in absorbance at 557 nm over a period of 10-100 seconds.[5]
-
Data Analysis: The uncatalyzed reaction rates are subtracted from the observed rates. The inhibition constants (Kᵢ) are calculated by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[5]
Visualizations
Experimental Workflow for Evaluating Pyrazole Derivatives
Caption: Workflow for the synthesis, biological evaluation, and optimization of pyrazole-based carbonic anhydrase inhibitors.
Hypoxia-Induced Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Simplified signaling pathway of CAIX in cancer under hypoxic conditions and the point of intervention for pyrazole inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Stopped flow CO2 hydrase assay [bio-protocol.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
Safety Operating Guide
Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Aminomethyl-1-ethyl-3-methylpyrazole could not be located. The following guidance is based on the safety data for the closely related compound, 5-(Aminomethyl)-1-methyl-1H-pyrazole, and general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Hazard Information
Based on data for the structural analog, 5-(Aminomethyl)-1-methyl-1H-pyrazole, this class of compounds may present significant hazards.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
Summary of Potential Hazards:
| Hazard Statement | Classification |
| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation, Eye Damage |
| May be corrosive to metals.[1] | Corrosive to Metals |
| May cause respiratory irritation. | Specific target organ toxicity |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1]
-
Ventilation: All handling of the compound and its waste should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be kept tightly closed when not in use.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Do not allow the chemical or its waste to enter drains or waterways.[3][4]
4. Final Disposal:
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable environmental regulations. The final disposal will likely involve incineration at an approved waste disposal facility.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final removal from the laboratory.
References
Personal protective equipment for handling 5-Aminomethyl-1-ethyl-3-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole. The following procedures are based on best practices for handling similar pyrazole derivatives and are intended to ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the recommendations below are derived from SDSs of structurally related aminopyrazole compounds. These compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards associated with aminopyrazole derivatives, including skin and eye irritation, respiratory irritation, and potential acute toxicity if swallowed, a comprehensive approach to personal protection is mandatory.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Standard | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | ANSI Z87.1 / EN166 | To protect against splashes and aerosols that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | ASTM F739 / EN374 | To prevent skin contact which can lead to irritation or absorption of the chemical.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls may be necessary. | ANSI/AAMI PB70 | To protect the skin from accidental spills and contamination.[1][2][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator with an appropriate cartridge is recommended. | NIOSH / EN149 | To prevent inhalation of vapors, aerosols, or dust which may cause respiratory irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Experimental Protocols
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and in good working order.[6]
-
Have appropriate spill cleanup materials readily available.
2. Handling and Use:
-
Wear all required PPE as outlined in the table above.
-
When transferring the chemical, avoid creating dust or aerosols.
-
Use compatible labware and ensure all containers are clearly labeled.
-
Keep containers closed when not in use to minimize the release of vapors.
3. Accidental Release Measures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid breathing vapors or dust from the spilled material.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this chemical should be collected in a designated, labeled, and sealed container.[2] Do not dispose of it down the drain or in the general trash.[2]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, contaminated gloves) should be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
-
Waste Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
